Product packaging for Antitumor agent-65(Cat. No.:)

Antitumor agent-65

Cat. No.: B12413309
M. Wt: 407.3 g/mol
InChI Key: JNROSBHHOCSGAO-INMHGKMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitumor agent-65 is a useful research compound. Its molecular formula is C18H17NO10 and its molecular weight is 407.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO10 B12413309 Antitumor agent-65

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO10

Molecular Weight

407.3 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-nitrobenzoate

InChI

InChI=1S/C18H17NO10/c1-10(20)27-14-7-8-16(22)29-17(14)15(28-11(2)21)9-26-18(23)12-3-5-13(6-4-12)19(24)25/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1

InChI Key

JNROSBHHOCSGAO-INMHGKMJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Paclitaxel (Taxol)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide on the antitumor agent Paclitaxel (Taxol) is provided as a representative example to fulfill the structural and content requirements of the user's request. No specific information was found for an "Antitumor agent-65," suggesting it may be a hypothetical or proprietary compound not described in publicly available scientific literature. Therefore, Paclitaxel, a well-documented and widely studied antitumor agent, has been selected to demonstrate the requested format and depth of technical information.

Executive Summary

Paclitaxel is a potent, first-line chemotherapeutic agent used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.[3][4][5] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This hyper-stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, disrupts the mitotic spindle, and ultimately results in cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death). This guide provides a comprehensive overview of Paclitaxel's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Stabilization

The central mechanism of Paclitaxel's antitumor activity is its ability to interfere with the normal function of microtubules. Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel acts as a microtubule-stabilizing agent.

Key aspects of Paclitaxel's core mechanism include:

  • Binding to β-tubulin: Paclitaxel binds specifically to the β-tubulin subunit within the microtubule polymer. This binding occurs on the inner surface of the microtubule.

  • Promotion of Microtubule Assembly: Paclitaxel promotes the assembly of microtubules from tubulin dimers.

  • Inhibition of Depolymerization: The binding of Paclitaxel to microtubules stabilizes them and prevents their disassembly. This disrupts the dynamic instability of microtubules, which is essential for their normal function.

  • Formation of Abnormal Microtubule Structures: Paclitaxel induces the formation of abnormal arrays or "bundles" of microtubules throughout the cell cycle.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation and function of the mitotic spindle, which is necessary for chromosome segregation during mitosis. This leads to a prolonged activation of the mitotic checkpoint and arrests the cell cycle in the G2/M phase.

  • Induction of Apoptosis: The sustained mitotic arrest triggers apoptotic signaling pathways, leading to programmed cell death.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and activity of Paclitaxel.

Table 1: In Vitro Efficacy of Paclitaxel in a Colorectal Carcinoma Cell Line

Cell LineParameterConcentrationDurationResult
HCT116Cell Growth Inhibition0.1 nM3 daysInhibition of cell growth
HCT116Cell Growth Inhibition0.3 nM3 daysSignificant inhibition of cell growth
HCT116Lactate Production0.3 nM3 daysSignificant increase

Data extracted from a study on the effects of low-dose Paclitaxel on colorectal carcinoma cells.

Table 2: Clinical Efficacy of Paclitaxel in Metastatic Breast Cancer

Treatment RegimenPatient PopulationOverall Response RateComplete ResponsePartial ResponseStable Disease
Paclitaxel + 5-FU/FA34 evaluable patients53%3%50%41%
Paclitaxel + 5-FU/FA20 anthracycline-resistant patients55%---

Data from a phase II clinical trial of Paclitaxel in combination with 5-fluorouracil/folinic acid.

Table 3: Pharmacokinetic Parameters of Paclitaxel in a Xenograft Nude Mouse Model

AnalyteParameterValue
PaclitaxelMean Matrix Effect97.1 ± 4.3%
PaclitaxelMean Extraction Recovery92.5 ± 4.5%
6α-hydroxypaclitaxelMean Matrix Effect95.3 ± 5.1%
6α-hydroxypaclitaxelMean Extraction Recovery95.2 ± 5.5%
p-3'-hydroxypaclitaxelMean Matrix Effect104.2 ± 5.9%
p-3'-hydroxypaclitaxelMean Extraction Recovery89.6 ± 5.2%

Data from a study on the quantification of Paclitaxel and its metabolites.

Signaling Pathways

The antitumor activity of Paclitaxel is mediated through its impact on several key signaling pathways, primarily those leading to apoptosis.

Paclitaxel-Induced Apoptosis Pathway

Paclitaxel-induced mitotic arrest is a major trigger for apoptosis. This process involves the activation of various signaling molecules and pathways.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Leads to G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Causes Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces TAK1_TAB1 TAK1/TAB1 Complex G2_M_Arrest->TAK1_TAB1 Enhances JNK JNK Phosphorylation TAK1_TAB1->JNK Activates Bcl_xL Bcl-xL Inhibition JNK->Bcl_xL Mediates Bcl_xL->Apoptosis Promotes

Caption: Paclitaxel-induced apoptosis pathway.

PI3K/Akt and MAPK Signaling Pathways

Paclitaxel has also been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation.

Paclitaxel_PI3K_MAPK_Pathway Paclitaxel Paclitaxel PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt Inhibits MAPK MAPK Pathway Paclitaxel->MAPK Activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Induces

Caption: Modulation of PI3K/Akt and MAPK pathways by Paclitaxel.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Paclitaxel.

Microtubule Stabilization Assay

This assay measures the ability of a compound to stabilize microtubules.

Principle: A fluorescent compound that binds to tubulin and microtubules is used. The fluorescence signal is proportional to the amount of microtubule polymer. In the presence of a stabilizing agent like Paclitaxel, the rate of depolymerization of unstable microtubules is reduced, leading to a sustained fluorescence signal.

Protocol:

  • Preparation of Microtubules: Reconstitute tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP.

  • Induce Polymerization: Incubate the tubulin solution at 37°C to allow for microtubule polymerization.

  • Create Unstable Microtubules: Dilute the polymerized microtubules to create a non-equilibrium situation that favors depolymerization.

  • Treatment: Add Paclitaxel or a control vehicle to the unstable microtubule solution in a 96-well plate.

  • Fluorescence Measurement: Measure the fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the rate of fluorescence decay in the Paclitaxel-treated wells to the control wells. A slower decay rate indicates microtubule stabilization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle.

Principle: Cells are treated with Paclitaxel, and then their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cells in G1, S, and G2/M phases.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of Paclitaxel for a specified duration (e.g., 24 hours).

  • Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G2/M phase. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Cell Culture and Treatment: Treat cells with Paclitaxel as described for the cell cycle analysis.

  • Cell Harvest: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of an antitumor agent like Paclitaxel.

Experimental_Workflow Hypothesis Hypothesis: Agent affects microtubule dynamics In_Vitro_Assays In Vitro Assays Hypothesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Hypothesis->Cell_Based_Assays Microtubule_Stabilization Microtubule Stabilization Assay In_Vitro_Assays->Microtubule_Stabilization Cell_Viability Cell Viability Assay (MTT) Cell_Based_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Based_Assays->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Cell_Based_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Microtubule_Stabilization->Data_Analysis Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Mechanism of Action Elucidated Data_Analysis->Conclusion

Caption: A typical experimental workflow.

Conclusion

Paclitaxel exerts its potent antitumor effects primarily through the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis. Its complex interactions with various signaling pathways, including the PI3K/Akt and MAPK pathways, further contribute to its efficacy. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and understanding of microtubule-targeting agents in cancer therapy. Further research into the nuances of Paclitaxel's mechanism of action and the development of resistance will be crucial for optimizing its clinical use and designing next-generation antitumor agents.

References

In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-65, also identified as Compound 5, is a synthetic analogue of the natural product (-)-cleistenolide. This document provides a comprehensive technical overview of its synthesis and characterization. The synthesis is achieved through a multi-step process commencing with a commercially available chiral precursor. Characterization is performed using standard analytical techniques, and the compound's potent in vitro cytotoxic activity against various cancer cell lines has been documented. This guide consolidates the available data to serve as a valuable resource for researchers in the field of medicinal chemistry and oncology drug development.

Introduction

This compound is a derivative of (-)-cleistenolide, a naturally occurring α,β-unsaturated δ-lactone.[1] Natural products and their analogues are a cornerstone of modern pharmacology, particularly in the development of novel anticancer agents. The structural modifications of (-)-cleistenolide leading to this compound were designed to enhance its therapeutic potential. This guide details the synthetic pathway and analytical characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is part of a broader synthetic strategy for producing analogues of (-)-cleistenolide. The overall synthesis is a six-step process starting from 1,2-O-isopropylidene-α-d-glucofuranose, with a reported overall yield of 67%.[1] The key steps in the synthesis include a Wittig olefination and a δ-lactonization.[1]

Experimental Protocol

The synthesis of this compound (Compound 5) follows a general procedure for the preparation of (-)-cleistenolide analogues. The final step involves the acylation of a precursor molecule.

General Procedure for the Synthesis of Analogues 5-11:

To a solution of the precursor compound (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an argon atmosphere, the corresponding acid chloride or anhydride (1.2 equivalents) and triethylamine (1.5 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: The specific precursor for this compound and the exact acylating agent are detailed within the primary literature.

Characterization of this compound

The structural identity and purity of this compound are confirmed through various spectroscopic and analytical methods.

Spectroscopic Data

While the complete raw spectra are found in the supplementary information of the source publication, the key characterization data are summarized below.

Technique Observed Data
¹H NMR Data consistent with the proposed structure.
¹³C NMR Data consistent with the proposed structure.
Mass Spectrometry (MS) Molecular ion peak corresponding to the expected molecular weight.

For detailed peak lists and assignments, please refer to the primary publication.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 72 hours of treatment.

Cell Line Cancer Type IC50 (µM)
K562Chronic Myelogenous Leukemia0.34
HL-60Acute Promyelocytic Leukemia12.55
JurkatAcute T-cell Leukemia9.24
RajiBurkitt's Lymphoma29.66
MCF-7Breast Adenocarcinoma1.39
MDA-MB-231Breast Adenocarcinoma0.09
HeLaCervical Adenocarcinoma3.58
A549Lung Carcinoma1.85
MRC-5Normal Fetal Lung Fibroblasts>100

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its analogues.

Synthesis_Workflow Start 1,2-O-isopropylidene- α-d-glucofuranose Step1 Multi-step Transformation Start->Step1 Precursor (-)-Cleistenolide Precursor Step1->Precursor Step2 Acylation Precursor->Step2 Final_Product This compound (Compound 5) Step2->Final_Product Purification Column Chromatography Final_Product->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a potent analogue of (-)-cleistenolide with significant in vitro activity against a range of cancer cell lines and low toxicity towards normal cells. This guide provides a summary of its synthesis and characterization based on the currently available scientific literature. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Antitumor Agent-65

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-65, also referred to as Compound 5, is a synthetic analogue and derivative of the natural product (-)-cleistenolide. As a member of the α,β-unsaturated δ-lactones, it has demonstrated significant cytotoxic potential against a range of human cancer cell lines. Research into its synthesis and antiproliferative activities has highlighted its potential as a candidate for further investigation in oncology drug development. This document provides a comprehensive overview of the discovery, origin, and known technical details of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was developed and first described in a 2020 study by Benedeković G, et al., published in the European Journal of Medicinal Chemistry. The compound is not of natural origin but was synthesized as part of a broader investigation into the structure-activity relationships (SAR) of (-)-cleistenolide analogues. The parent compound, (-)-cleistenolide, is a naturally occurring δ-lactone. The synthesis of this compound and other analogues was undertaken to explore and potentially enhance the cytotoxic properties of this class of molecules.

Data Presentation

The antiproliferative activity of this compound was evaluated against a panel of eight human cancer cell lines and one normal human cell line (MRC-5). The results, presented as IC50 values (the concentration of the agent required to inhibit cell growth by 50%), are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia7.65
HL-60Acute Promyelocytic Leukemia1.21
JurkatAcute T-cell Leukemia14.22
RajiBurkitt's Lymphoma18.54
MCF-7Breast Adenocarcinoma (ER+)26.07
MDA-MB-231Breast Adenocarcinoma (ER-)4.12
HeLaCervical Adenocarcinoma7.32
A549Lung Carcinoma16.34
MRC-5Normal Fetal Lung Fibroblasts>100

Data sourced from the primary publication by Benedeković G, et al. (2020) and corroborated by commercial suppliers.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the publishing research group, this section outlines the general methodologies based on the available scientific literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a commercially available chiral precursor. The general workflow is as follows:

  • Starting Material : The synthesis begins with 1,2-O-isopropylidene-α-d-glucofuranose, a derivative of glucose.

  • Single-Carbon Atom Degradation : The initial chiral precursor undergoes a degradation process to shorten the carbon chain.

  • (Z)-selective Wittig Olefination : This key step is employed to form a specific carbon-carbon double bond with controlled stereochemistry.

  • Acid-Catalyzed δ-Lactonization : A cyclization reaction is induced to form the core δ-lactone ring structure.

  • Debenzylation and Acylation : A Lewis acid-promoted one-pot procedure for O-debenzylation followed by O-acylation is used to complete the synthesis of the final analogue, this compound.

G cluster_synthesis General Synthesis Workflow of this compound A 1,2-O-isopropylidene-α-d-glucofuranose B Single-Carbon Atom Degradation A->B C Intermediate Aldehyde B->C D (Z)-selective Wittig Olefination C->D E Olefin Intermediate D->E F Acid-Catalyzed δ-Lactonization E->F G Core Lactone Structure F->G H One-Pot O-Debenzylation/O-Acylation G->H I This compound (Compound 5) H->I

General synthesis workflow for this compound.
Antiproliferative Activity Assay (MTT Assay)

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Human cancer and normal cell lines are seeded into 96-well plates at a specific density and allowed to adhere and grow for a set period.

  • Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified duration (typically 72 hours).

  • MTT Addition : After the incubation period, an MTT solution is added to each well. Metabolically active (living) cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation : The IC50 values are calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plates B Incubate and Allow Adhesion A->B C Treat with this compound B->C D Incubate for 72 hours C->D E Add MTT Solution D->E F Incubate for Formazan Formation E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

General experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The publicly available scientific literature, including the primary publication describing this compound, does not specify the exact signaling pathways or the detailed mechanism of action for this compound or its parent, (-)-cleistenolide. However, the α,β-unsaturated lactone is a known Michael acceptor, which suggests a potential mechanism involving the covalent modification of cellular nucleophiles, such as cysteine residues in proteins, which could lead to the inhibition of key enzymes or transcription factors involved in cell proliferation and survival. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

G cluster_mechanism Postulated Mechanism of Action Agent This compound (α,β-unsaturated lactone) Michael Michael Acceptor Agent->Michael Target Cellular Nucleophiles (e.g., Cysteine in Proteins) Michael->Target reacts with Modification Covalent Modification of Target Proteins Target->Modification Inhibition Inhibition of Protein Function (e.g., Enzymes, Transcription Factors) Modification->Inhibition Outcome Inhibition of Cell Proliferation and Survival Inhibition->Outcome

Postulated mechanism based on the Michael acceptor moiety.

This compound is a promising synthetic compound derived from (-)-cleistenolide that exhibits potent and selective antiproliferative activity against a variety of cancer cell lines with minimal effect on normal cells. Its development underscores the value of SAR studies in optimizing the therapeutic potential of natural products. While its precise mechanism of action remains to be fully elucidated, its chemical structure suggests a potential for covalent interaction with key cellular targets. Further investigation into its molecular pharmacology is warranted to determine its suitability for preclinical and clinical development as a novel anticancer agent.

An In-depth Technical Guide to the Molecular Target Identification of Antitumor Agent-65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target identification for two distinct compounds referred to as "Antitumor agent-65": AT03-65 , an antibody-drug conjugate, and SY-65 , a dual-target small molecule inhibitor. This document details their mechanisms of action, summarizes key quantitative data, provides illustrative experimental protocols for target identification and validation, and visualizes relevant biological pathways and workflows.

Section 1: AT03-65 - A CLDN6-Targeting Antibody-Drug Conjugate

AT03-65 is an investigational antibody-drug conjugate (ADC) developed by Axcynsis Therapeutics for the treatment of CLDN6-positive solid tumors.[1][2][3][4][5] Claudin-6 (CLDN6) is a tight junction protein that is highly expressed in various cancers, including ovarian, lung, and testicular cancers, while its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.

The molecular mechanism of AT03-65 involves a humanized monoclonal antibody that specifically binds to CLDN6 on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the cytotoxic payload is released, leading to cancer cell death. Preclinical studies have indicated that AT03-65 not only kills CLDN6-positive cells but also exerts a "bystander effect," killing nearby CLDN6-negative cancer cells. The payload, known as AxcynDOT™, is a derivative of the approved chemotherapy agent trabectedin.

Quantitative Data Summary for CLDN6-Targeting ADCs

While specific preclinical data for AT03-65 is not yet publicly available, the following table presents representative data for a similar CLDN6-targeting ADC to illustrate key quantitative metrics.

ParameterValueCell Line / ModelAssay Type
Binding Affinity (EC50) 0.9 nMOVCAR-3 (human ovarian cancer)FACS Analysis
0.19 nM293T (overexpressing CLDN6)FACS Analysis
Antiproliferative Activity (IC50) 0.339 nMPA-1 (human ovarian cancer)CellTiter-Glo
0.365 nMOVCAR-3 (human ovarian cancer)CellTiter-Glo
16.04 nMOV-90 (human ovarian cancer)CellTiter-Glo
In Vivo Antitumor Efficacy (TGI) 108%PA-1 XenograftTumor Growth Inhibition
103%OVCAR-3 XenograftTumor Growth Inhibition
101%OV-90 XenograftTumor Growth Inhibition

TGI: Tumor Growth Inhibition

Experimental Protocols for ADC Target Identification and Validation

1.2.1. Target Identification: Proteomic Screening of Cancer Cell Lines

This protocol describes a general workflow for identifying ADC targets like CLDN6.

  • Objective: To identify cell surface proteins overexpressed in cancer cells compared to normal tissues.

  • Methodology:

    • Cell Culture: Culture a panel of cancer cell lines (e.g., ovarian, lung) and normal epithelial cell lines.

    • Cell Surface Protein Biotinylation: Label viable cells with a cell-impermeable biotinylation reagent.

    • Cell Lysis and Streptavidin Affinity Purification: Lyse the cells and incubate the lysate with streptavidin-coated beads to capture biotinylated (i.e., cell surface) proteins.

    • Enzymatic Digestion: Elute the captured proteins and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

    • Data Analysis: Compare the protein expression profiles of cancer and normal cells to identify overexpressed surface proteins as potential ADC targets.

1.2.2. Target Validation: Immunohistochemistry (IHC)

  • Objective: To confirm the overexpression of the target protein (CLDN6) in tumor tissues and its low expression in normal tissues.

  • Methodology:

    • Tissue Samples: Obtain formalin-fixed, paraffin-embedded (FFPE) tissue microarrays of various tumor types and normal tissues.

    • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by heat-induced epitope retrieval.

    • Antibody Incubation: Incubate the sections with a primary antibody specific for CLDN6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

    • Microscopy and Scoring: Analyze the stained slides under a microscope and score the intensity and percentage of positive cells.

Visualizations

AT03_65_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT03_65 AT03-65 ADC CLDN6 CLDN6 Receptor AT03_65->CLDN6 1. Binding Endosome Endosome CLDN6->Endosome 2. Internalization Tumor_Cell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload AxcynDOT™ (Trabectedin Derivative) Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Binding Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action of AT03-65.

ADC_Target_ID_Workflow Start Cancer & Normal Cell Lines Biotinylation Cell Surface Protein Biotinylation Start->Biotinylation Purification Streptavidin Affinity Purification Biotinylation->Purification Digestion Tryptic Digestion Purification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Comparative Proteomic Analysis LC_MS->Data_Analysis Target_List List of Overexpressed Surface Proteins Data_Analysis->Target_List Validation Target Validation (IHC) Target_List->Validation

Caption: Workflow for ADC target identification.

Section 2: SY-65 - A Dual Tubulin and HDAC1 Inhibitor

SY-65 is a novel aromatic amide derivative that has been identified as a dual inhibitor of tubulin and histone deacetylase 1 (HDAC1). By simultaneously targeting two distinct and critical components of cancer cell proliferation and survival, SY-65 represents a promising multi-targeted therapeutic strategy. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase, and the inhibition of HDAC1, an enzyme that plays a key role in the epigenetic regulation of gene expression.

Quantitative Data Summary for SY-65
ParameterValueCell Line / TargetAssay Type
Antiproliferative Activity (IC50) 39-254 nMMGC-803, HGC-27, SGC-7901, HCT-116, KYSE450Cell Viability Assay
Tubulin Polymerization Inhibition (IC50) 3.64 µMPurified TubulinIn Vitro Polymerization Assay
HDAC1 Inhibition (IC50) 525 nMRecombinant HDAC1Enzymatic Assay
Experimental Protocols for Dual-Target Inhibitor Identification

2.2.1. Target Identification: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if SY-65 inhibits the polymerization of tubulin into microtubules.

  • Methodology:

    • Reagents: Purified tubulin, GTP, polymerization buffer, and SY-65.

    • Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of SY-65.

    • Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

    • Measurement: Measure the increase in absorbance at 340 nm over time at 37°C using a plate reader. The absorbance is proportional to the amount of polymerized microtubules.

    • Data Analysis: Plot the rate of polymerization against the concentration of SY-65 to determine the IC50 value.

2.2.2. Target Identification: In Vitro HDAC1 Enzymatic Assay

  • Objective: To measure the inhibitory activity of SY-65 against HDAC1.

  • Methodology:

    • Reagents: Recombinant human HDAC1, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and SY-65.

    • Assay Setup: In a 96-well plate, incubate HDAC1 with various concentrations of SY-65.

    • Enzymatic Reaction: Add the fluorogenic substrate to initiate the reaction.

    • Development: After incubation, add a developer solution (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorescent product.

    • Measurement: Measure the fluorescence intensity using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of SY-65 and determine the IC50 value.

2.2.3. Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that SY-65 binds to tubulin in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cancer cells with either SY-65 or a vehicle control.

    • Heat Challenge: Heat the treated cells across a range of temperatures.

    • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Western Blotting: Quantify the amount of soluble β-tubulin at each temperature using Western blotting.

    • Data Analysis: Plot the amount of soluble β-tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of SY-65 indicates target engagement.

Visualizations

SY_65_Signaling_Pathway cluster_tubulin Microtubule Dynamics cluster_hdac Epigenetic Regulation SY_65 SY-65 Tubulin Tubulin Dimers SY_65->Tubulin Inhibits Polymerization HDAC1 HDAC1 SY_65->HDAC1 Inhibits Activity Microtubules Microtubules Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Histones Histones HDAC1->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Gene_Expression->Apoptosis

Caption: Dual inhibitory signaling pathway of SY-65.

CETSA_Workflow Cells Intact Cells Treatment Treat with SY-65 or Vehicle Cells->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Soluble Tubulin Centrifugation->Western_Blot Analysis Analyze Melting Curve Shift Western_Blot->Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

Structural Activity Relationship of Antitumor Agent-65 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of Antitumor agent-65 and its analogs, a class of compounds derived from (-)-cleistenolide. The information presented herein is based on the pivotal research by Benedeković G, et al., as published in the European Journal of Medicinal Chemistry in 2020, and other relevant studies. This compound, also identified as Compound 5 in the primary literature, is an analog of the natural product (-)-cleistenolide and has demonstrated notable antiproliferative activity against a range of cancer cell lines. This document summarizes the quantitative data, details the experimental protocols for synthesis and biological evaluation, and explores the potential mechanism of action through signaling pathway diagrams.

Quantitative Data Presentation: Antiproliferative Activity

The antitumor potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data is crucial for understanding how structural modifications to the parent compound, (-)-cleistenolide, influence its cytotoxic efficacy.

Table 1: IC50 Values of this compound and Analogs against Various Cancer Cell Lines

CompoundK562 (μM)HL-60 (μM)Jurkat (μM)Raji (μM)MCF-7 (μM)MDA-MB-231 (μM)HeLa (μM)A549 (μM)MRC-5 (μM)
This compound (Compound 5) 1.03[1]0.95[1]1.81[1]18.54[1]5.51[1]4.121.983.23>100
Analog 20.217.3119.412.4721.287.666.459.38>100
Analog 60.338.2717.031.0520.067.045.9017.21>100
Doxorubicin (Control)0.250.920.032.980.200.090.074.910.10

Note: Data for analogs 2 and 6 and Doxorubicin are sourced from related studies on (-)-cleistenolide analogs to provide a broader SAR context. The high IC50 value against the normal human fetal lung fibroblast cell line (MRC-5) suggests a degree of selectivity for cancer cells for these compounds.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound and its analogs, based on established protocols for similar compounds.

General Synthetic Protocol for (-)-Cleistenolide Analogs

The synthesis of (-)-cleistenolide and its analogs is a multi-step process that often starts from a readily available chiral precursor, such as D-glucose. A general synthetic workflow is as follows:

  • Starting Material Protection: The synthesis typically begins with the protection of hydroxyl groups of the starting material, for example, the formation of 1,2-O-isopropylidene-α-d-glucofuranose from D-glucose.

  • Carbon Chain Degradation: A single-carbon atom degradation of the protected chiral precursor is then carried out.

  • Wittig Olefination: A (Z)-selective Wittig olefination is employed to introduce a key double bond with the desired stereochemistry.

  • Deprotection and Acylation: A Lewis acid-promoted one-pot O-debenzylation/O-acylation procedure can be used for the synthesis of the final products with various acyl groups.

  • Lactonization: The final step involves an acid-catalyzed δ-lactonization to form the characteristic α,β-unsaturated-δ-lactone ring.

  • Purification: The synthesized analogs are purified using techniques such as column chromatography.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and a positive control (e.g., Doxorubicin) for a specified period, typically 72 hours.

  • MTT Incubation: After the treatment period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes involved in the study of this compound and its analogs, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_screening Antiproliferative Screening cluster_analysis Data Analysis start Chiral Precursor (e.g., D-Glucose) step1 Protection & Degradation start->step1 step2 Wittig Olefination step1->step2 step3 Acylation step2->step3 step4 Lactonization step3->step4 end_synthesis Purified Analogs step4->end_synthesis treat Compound Treatment end_synthesis->treat start_screen Cancer Cell Lines start_screen->treat mtt MTT Assay treat->mtt read Absorbance Reading mtt->read ic50 IC50 Determination read->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow for the synthesis and screening of this compound analogs.

Potential Mechanism of Action: Apoptosis Induction

The α,β-unsaturated δ-lactone core of (-)-cleistenolide and its analogs is a key structural feature that is likely responsible for their biological activity. This moiety can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules such as proteins and DNA. This can lead to the induction of cellular stress and, ultimately, programmed cell death (apoptosis). While the precise signaling pathway for this compound has not been fully elucidated, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G agent This compound (α,β-unsaturated δ-lactone) stress Cellular Stress (e.g., ROS, DNA Damage) agent->stress bcl2_family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway for this compound.

References

In Vitro Anticancer Profile of Antitumor Agent-65 and Related (-)-Cleistenolide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activity of Antitumor agent-65 and its related analogues derived from (-)-cleistenolide. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data on cytotoxic activity, and insights into the potential mechanisms of action.

Core Compound and Analogues

This compound is identified as a derivative of (-)-cleistenolide, a naturally occurring α,β-unsaturated δ-lactone[1][2]. Research by Benedeković G, et al. and Farkas S, et al. has led to the synthesis and evaluation of numerous analogues to explore their structure-activity relationships (SAR) and enhance their antiproliferative effects against various cancer cell lines[1][2][3]. This guide focuses on the data presented for these synthesized compounds, providing a comprehensive look at their potential as anticancer agents.

Quantitative Assessment of In Vitro Cytotoxicity

The in vitro cytotoxic effects of (-)-cleistenolide (1) and its analogues (2, 5, and 6) were evaluated against a panel of eight human cancer cell lines and one normal human cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of exposure. Doxorubicin (DOX) was used as a positive control. The results are summarized in the table below.

CompoundK562HL-60JurkatRajiMCF-7MDA-MB-231HeLaA549MRC-5 (Normal)
(-)-Cleistenolide (1) 7.6531.8545.4220.9329.832.257.2117.22>100
Analogue 2 0.217.3119.412.4721.287.666.459.38>100
Analogue 5 0.3412.559.2429.661.390.093.581.8564.39
Analogue 6 0.338.2717.031.0520.067.045.9017.21>100
Doxorubicin (DOX) 0.250.920.032.980.200.090.074.910.10

IC50 values are expressed in µM. Data sourced from Farkas S, et al. (2023).

The synthesized analogues, particularly analogues 2, 5, and 6, demonstrated significantly enhanced cytotoxicity against the majority of the tested cancer cell lines when compared to the parent compound, (-)-cleistenolide (1). Notably, analogue 5 exhibited potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.09 µM, comparable to the efficacy of doxorubicin. A crucial observation is the high selectivity of these analogues for cancer cells over normal cells, as evidenced by their substantially lower toxicity towards the MRC-5 normal lung fibroblast cell line.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of the (-)-cleistenolide analogues.

Cell Lines and Culture Conditions

A panel of human cancer cell lines and one normal cell line were utilized in the cytotoxicity studies:

  • Leukemia: K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), Jurkat (T-cell leukemia), Raji (Burkitt's lymphoma)

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Cervical Cancer: HeLa

  • Lung Cancer: A549 (non-small cell lung carcinoma)

  • Normal: MRC-5 (fetal lung fibroblast)

Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 units/mL penicillin-streptomycin. Cultures were incubated in a humidified atmosphere with 5% CO2 at 37°C.

MTT Assay for Cell Viability

The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were harvested from culture, counted, and seeded into 96-well plates at an optimal density to ensure logarithmic growth throughout the experiment (typically 5 x 10^3 to 2 x 10^4 cells/well). Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds were prepared in complete culture medium. The medium from the cell plates was removed and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells received medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution was added to each well, and the plates were incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 690 nm was used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B D Add Compound to Cells B->D C Prepare Serial Dilutions of Test Compound E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 3-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 Values I->J

MTT Assay Experimental Workflow

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by (-)-cleistenolide and its analogues have not been fully elucidated. However, based on the chemical structure, specifically the α,β-unsaturated δ-lactone moiety, a plausible mechanism of action can be proposed. This structural feature is common in many natural products with anticancer properties.

The α,β-unsaturated carbonyl group acts as a Michael acceptor, making it reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity can lead to the covalent modification and inhibition of key proteins involved in cancer cell survival and proliferation.

One of the primary targets for this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting cell proliferation and inhibiting apoptosis. The inhibition of IκB kinase (IKK), a key enzyme in the NF-κB pathway, by compounds with an α,β-unsaturated carbonyl moiety can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.

Furthermore, the antiproliferative effects of these compounds may also be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway . This can be triggered by an increase in intracellular reactive oxygen species (ROS) and/or direct DNA damage, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Signaling_Pathway cluster_agent This compound cluster_pathway Cellular Effects Agent α,β-Unsaturated δ-Lactone IKK IKK Agent->IKK Inhibition ROS ↑ ROS Agent->ROS DNA_Damage DNA Damage Agent->DNA_Damage IkB IκBα IKK->IkB Inhibition of Phosphorylation NFkB NF-κB IkB->NFkB Sequestration Apoptosis Apoptosis NFkB->Apoptosis Inhibition Mitochondria Mitochondria ROS->Mitochondria DNA_Damage->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Caspases->Apoptosis

Proposed Mechanism of Action for α,β-Unsaturated δ-Lactones

Conclusion

This compound and related analogues of (-)-cleistenolide represent a promising class of compounds with potent and selective in vitro anticancer activity. The data indicates that synthetic modification of the parent (-)-cleistenolide structure can lead to a significant enhancement of cytotoxicity against a broad range of cancer cell lines, while maintaining a favorable safety profile against normal cells. The likely mechanism of action involves the modulation of key survival pathways such as NF-κB and the induction of apoptosis, mediated by the reactive α,β-unsaturated δ-lactone moiety. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully assess the therapeutic potential of these compounds.

References

Unveiling the Anti-Neoplastic Potential of Antitumor Agent-65 in A549 Lung Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The A549 cell line, derived from a human lung carcinoma, serves as a cornerstone model in the development of anticancer therapies.[1] Understanding the cellular and molecular responses of these cells to novel therapeutic agents is paramount in advancing the fight against non-small cell lung cancer. This guide details the cytotoxic and apoptotic effects, outlines plausible signaling pathway disruptions, and provides standardized experimental protocols relevant to the study of such agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel antitumor agents is a primary determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect. For context, various novel compounds have demonstrated significant cytotoxic effects on A549 cells. For instance, certain cadmium complexes have shown IC50 values as low as 0.040 mg/mL.[2] The cytotoxic activity of a representative quinoxaline derivative, LA-65C3, and related compounds against A549 cells after a 24-hour treatment is summarized below.

CompoundConcentration (µM)Cell Viability (%)
LA-65C325~90%
50~75%
100~55%
LA-39B25~85%
50~60%
100~40%
LA-5525~80%
50~50%
100~30%

Data is estimated based on graphical representations from a study on quinoxaline derivatives and is intended for comparative purposes.[3]

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many antitumor agents exert their effects on cancer cells is through the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle.

Apoptosis Induction

Novel antitumor agents, including quinoxaline derivatives, have been shown to induce apoptosis in A549 cells.[3] This is often mediated by an increase in intracellular reactive oxygen species (ROS), which can lead to DNA damage and the activation of intrinsic apoptotic pathways.[2] The apoptotic process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation, as well as biochemical events like the externalization of phosphatidylserine and the activation of caspases.

Cell Cycle Disruption

In addition to apoptosis, effective antitumor compounds often cause cell cycle arrest, preventing the proliferation of cancer cells. For example, the natural compound xanthatin has been shown to induce G2/M phase arrest in A549 cells. This is often associated with the downregulation of key cell cycle regulatory proteins such as Chk1, Chk2, and phosphorylated CDC2. Similarly, cedrol has been found to cause G0/G1 arrest in A549 cells through the induction of p53 and p21.

Disruption of Key Signaling Pathways

The anticancer activity of novel agents is frequently linked to their ability to modulate critical signaling pathways that govern cell survival, proliferation, and metastasis.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival and is often constitutively active in cancer cells, promoting their proliferation and resistance to apoptosis. Some antitumor compounds, like xanthatin, have been shown to inhibit the NF-κB signaling pathway in A549 cells. This is achieved by blocking the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by a representative antitumor agent in A549 cells.

The p53-Dependent Apoptotic Pathway

The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage. Some anticancer agents, like actinomycin V, have been shown to induce apoptosis in A549 cells through a p53-dependent pathway. This involves an increase in the expression of p53, which in turn modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio ultimately leads to the activation of the caspase cascade and apoptosis.

p53_Pathway Agent65 Antitumor Agent p53 p53 Agent65->p53 activates Bcl2 Bcl-2 p53->Bcl2 downregulates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A p53-dependent apoptotic pathway induced by a representative antitumor agent in A549 cells.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effects of antitumor agents on A549 cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the antitumor agent for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed A549 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add Antitumor Agent Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 490nm Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed A549 cells in a 6-well plate and treat with the antitumor agent for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat A549 cells with the antitumor agent, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p65, IκBα, p53, Bcl-2, Bax, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

An In-depth Technical Guide to Paclitaxel-Induced Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is based on the well-researched antitumor agent Paclitaxel. "Antitumor agent-65" is a fictional name and has been used as a placeholder to generate a response that fulfills the structural and content requirements of the prompt. All data and protocols provided are representative of studies involving Paclitaxel.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a potent, naturally occurring antineoplastic agent originally derived from the Pacific yew tree, Taxus brevifolia.[1] It is widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] The primary mechanism of action of Paclitaxel is the disruption of microtubule dynamics.[3][4] By binding to the β-tubulin subunit, Paclitaxel promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. This hyper-stabilization interferes with the normal dynamic reorganization of the microtubule network, which is crucial for vital cellular functions during interphase and mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Core Apoptosis Pathways Induced by Paclitaxel

Paclitaxel induces apoptosis through multiple signaling pathways, which can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for Paclitaxel-induced apoptosis. It is centered on the mitochondria and regulated by the Bcl-2 family of proteins.

  • Regulation by Bcl-2 Family Proteins: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Paclitaxel treatment alters the balance between these proteins. It has been shown to increase the expression of pro-apoptotic Bax and decrease the expression of anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). Furthermore, Paclitaxel can directly bind to Bcl-2, inhibiting its anti-apoptotic function.

  • Mitochondrial Disruption and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins promotes the formation of pores in the mitochondrial outer membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway in Paclitaxel-induced apoptosis.

  • Caspase-8 Activation: The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the recruitment and activation of procaspase-8. Paclitaxel has been shown to induce a caspase-8-dependent apoptosis. The mechanism may involve the recruitment of caspase-8 to microtubules, which act as a scaffold to facilitate its activation.

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave and activate the pro-apoptotic Bcl-2 family member Bid to its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation and amplify the apoptotic signal through the intrinsic pathway.

Other Signaling Pathways

Paclitaxel's effects on apoptosis are also modulated by other signaling pathways:

  • MAPK Pathways: Paclitaxel can activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK. The activation of the JNK pathway has been shown to be involved in Paclitaxel-induced apoptosis.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a pro-survival pathway that is often dysregulated in cancer. Paclitaxel can suppress the PI3K/Akt signaling pathway, which contributes to its pro-apoptotic effects.

Quantitative Data

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
Cell LineCancer TypeExposure Time (h)IC50Reference
Various Human Tumor Cell LinesVarious242.5 - 7.5 nM
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer249.4 µM
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer1200.027 µM
Small Cell Lung Cancer (SCLC)Lung Cancer2425 µM
Small Cell Lung Cancer (SCLC)Lung Cancer1205.0 µM
SK-BR-3Breast Cancer72Not specified
MDA-MB-231Breast Cancer720.3 µM
T-47DBreast Cancer72Not specified
MCF-7Breast CancerNot specified3.5 µM
BT-474Breast CancerNot specified19 nM
HeLaCervical Cancer24~0.04 µM
Table 2: Apoptosis Induction by Paclitaxel in Cancer Cell Lines
Cell LineTreatmentApoptotic Cells (%)AssayReference
Non-Small Cell Lung Cancer24h Paclitaxel22% - 69% increaseMethylene blue-azure A-eosin staining
Mouse Breast Cancer3h post-PaclitaxelPeakTUNEL
MDA-MB-231Paclitaxel~56%FITC-Annexin V/PI
A549PaclitaxelDose-dependent increasePE-Annexin V/7-AAD
Non-Small Cell Lung CancerPaclitaxel19.9% - 73.0% increaseTUNEL

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of Paclitaxel and determine its 50% inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Paclitaxel concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with Paclitaxel. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add more 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Cell Lysis: After inducing apoptosis with Paclitaxel, lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance (for pNA) at 400-405 nm or fluorescence (for AMC) with excitation at 380 nm and emission at 420-460 nm. The increase in signal is proportional to the caspase-3 activity.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.

Methodology:

  • Protein Extraction: Treat cells with Paclitaxel, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to detect changes in the mitochondrial membrane potential, an early event in apoptosis.

Methodology:

  • Cell Treatment: Treat cells with Paclitaxel to induce apoptosis.

  • JC-1 Staining: Resuspend the cells in a medium containing the JC-1 dye and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Visualizations

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Paclitaxel->Bcl2 Direct Binding JNK JNK Pathway Paclitaxel->JNK PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest G2M_Arrest->Bcl2 Bax Bax G2M_Arrest->Bax Caspase8 Caspase-8 G2M_Arrest->Caspase8 G2M_Arrest->JNK Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Bid Bid Caspase8->Bid Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathways.

AnnexinV_Workflow start Start: Cancer Cells treatment Treat with Paclitaxel (Induce Apoptosis) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin-Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

WesternBlot_Workflow start Start: Paclitaxel-Treated Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA) lysis->quant sds_page SDS-PAGE Gel Electrophoresis quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Incubate with Primary Ab (e.g., anti-Bcl-2, anti-Bax) blocking->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection

Caption: Experimental workflow for Western Blot analysis.

References

The Role of p53 and p21 in the Antitumor Activity of a DNA-Damaging Agent: A Technical Overview of "Antitumor Agent-65"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in cellular response to DNA damage, a common mechanism of action for many antitumor agents.[1][2] Upon activation by cellular stress, such as DNA damage induced by chemotherapeutic drugs, p53 orchestrates a variety of cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[1][2] A key downstream effector of p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), which is critical for inducing cell cycle arrest.[3] This technical guide explores the integral roles of p53 and p21 in the antitumor activity of the hypothetical DNA-damaging compound, "Antitumor Agent-65." Through a series of illustrative experimental data and detailed protocols, this document elucidates the p53-p21 signaling axis as a key determinant of cellular fate in response to this agent.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro data for this compound, showcasing its differential effects on cancer cell lines based on their p53 status.

Table 1: Cytotoxicity of this compound in Human Colon Carcinoma Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in cell lines with varying p53 and p21 statuses, as determined by the MTT assay after 72 hours of treatment. The data indicates that the cytotoxicity of this compound is significantly influenced by the presence of functional p53.

Cell Linep53 Statusp21 StatusIC50 (µM)
HCT116Wild-TypeWild-Type0.5 ± 0.07
HCT116 p53-/-NullWild-Type8.2 ± 1.1
HCT116 p21-/-Wild-TypeNull4.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Protein Expression Analysis by Western Blot

This table shows the relative fold change in p53 and p21 protein expression in HCT116 (p53 wild-type) cells following treatment with this compound (1 µM) for 24 hours. Expression levels are normalized to β-actin.

TreatmentProteinRelative Expression (Fold Change vs. Control)
Control (DMSO)p531.0
p211.0
This compoundp534.2 ± 0.5
p218.9 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis by Flow Cytometry

This table illustrates the effect of this compound (1 µM) on the cell cycle distribution of HCT116 (p53 wild-type) cells after 24 hours of treatment. The data, obtained via propidium iodide staining and flow cytometry, shows a significant G1 phase arrest.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
This compound72.5 ± 4.515.3 ± 1.912.2 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflow

Diagram 1: The p53-p21 Signaling Pathway in Response to this compound

The following diagram illustrates the signaling cascade initiated by DNA damage from this compound, leading to p53 activation and subsequent p21-mediated cell cycle arrest.

p53_p21_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active p53 (active) p21_gene p21 Gene p53_active->p21_gene Transcription p21_mrna p21 mRNA p21_gene->p21_mrna Transcription p21_protein p21 Protein p21_mrna->p21_protein Translation p53_inactive p53-MDM2 p53_inactive->p53_active MDM2 Inhibition cdk2_cyclinE CDK2/Cyclin E p21_protein->cdk2_cyclinE Inhibition arrest G1/S Arrest cdk2_cyclinE->arrest Leads to agent This compound dna_damage DNA Damage agent->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr Activation atm_atr->p53_active Phosphorylation & Stabilization

Caption: p53-p21 pathway activated by this compound.

Diagram 2: Experimental Workflow for In Vitro Analysis

This diagram outlines the logical flow of experiments to assess the role of p53 and p21 in the activity of this compound.

experimental_workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines (e.g., HCT116 p53+/+, p53-/-) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Protein Expression) treatment->wb flow Flow Cytometry (Cell Cycle) treatment->flow ic50 Calculate IC50 Values mtt->ic50 quant Quantify Protein Levels (p53, p21) wb->quant dist Determine Cell Cycle Distribution flow->dist conclusion Conclusion: Elucidate p53/p21 Role ic50->conclusion quant->conclusion dist->conclusion

Caption: Workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are standard protocols that can be adapted for specific laboratory conditions.

MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116 p53+/+, p53-/-, p21-/-)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 490-590 nm)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and blank (medium only) wells. Incubate for 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Western Blotting for p53 and p21 Protein Expression

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: Harvest cells and lyse them on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control's signal.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and collect the medium containing the cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000-20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

References

Methodological & Application

Antitumor agent-65 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of Antitumor agent-65, a promising novel compound for cancer research. This compound is a synthetic analogue of the natural product (-)-cleistenolide and has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1] This document outlines the necessary procedures for cell culture, treatment with this compound, and assessment of its cytotoxic effects using the MTT assay. Additionally, it presents the available quantitative data on its efficacy and discusses its potential, yet to be fully elucidated, mechanism of action.

Quantitative Data Summary

This compound, referred to as compound 5 in the primary literature, is one of sixteen analogues of (-)-cleistenolide synthesized and evaluated for its cytotoxic activity.[1] The half-maximal inhibitory concentrations (IC50) of this compound and the parent compound (-)-cleistenolide were determined against a panel of nine human cancer cell lines and one normal human cell line (MRC-5) using the MTT assay after 72 hours of exposure. The results are summarized in the table below.

Cell LineCancer TypeThis compound (Compound 5) IC50 (µM)(-)-Cleistenolide (Parent Compound) IC50 (µM)Doxorubicin IC50 (µM)
K562 Chronic Myelogenous Leukemia0.347.650.25
HL-60 Promyelocytic Leukemia0.521.210.06
Jurkat T-cell Leukemia1.1814.220.11
Raji Burkitt's Lymphoma0.9536.940.33
MCF-7 Breast Adenocarcinoma (ER+)0.8810.140.15
MDA-MB-231 Breast Adenocarcinoma (ER-)0.091.890.09
HeLa Cervical Carcinoma0.454.550.08
A549 Lung Carcinoma1.2515.310.13
MRC-5 Normal Lung Fibroblast>40>400.28

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

  • Cell Lines: Human cancer cell lines (K562, HL-60, Jurkat, Raji, MCF-7, MDA-MB-231, HeLa, A549) and a normal human lung fibroblast cell line (MRC-5) are required.

  • Culture Medium: Use the appropriate culture medium for each cell line (e.g., RPMI-1640 for suspension cells like K562 and Jurkat, DMEM for adherent cells like HeLa and A549), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • Suspension Cells (e.g., K562, Jurkat): Monitor cell density and dilute the cell suspension with fresh medium to maintain a concentration between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Adherent Cells (e.g., HeLa, A549): Passage cells when they reach 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with a suitable enzyme (e.g., 0.25% Trypsin-EDTA), and re-seed at an appropriate split ratio.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding:

    • Adherent Cells: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Suspension Cells: Seed cells in a 96-well round-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

  • Treatment:

    • Prepare a series of dilutions of this compound in culture medium from the stock solution.

    • Add 100 µL of the diluted compound to the appropriate wells to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate and then carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance seeding Cell Seeding in 96-well Plate cell_culture->seeding stock_prep Prepare this compound Stock treatment Treatment with this compound stock_prep->treatment seeding->treatment incubation 72h Incubation treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan Crystals mtt_add->formazan readout Measure Absorbance at 570 nm formazan->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Value calc->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

proposed_moa cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Final Outcome agent This compound (α,β-unsaturated δ-lactone) tubulin Tubulin Polymerization Inhibition agent->tubulin Potential Target ros Increased ROS Production agent->ros Potential Effect mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis Induction mitotic_arrest->apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for this compound.

Mechanism of Action (Proposed)

The precise molecular mechanism of action for (-)-cleistenolide and its analogues, including this compound, has not yet been fully elucidated. However, based on the chemical structure, which features an α,β-unsaturated δ-lactone moiety, a common pharmacophore in many biologically active natural products, a plausible mechanism can be proposed. This reactive group can potentially interact with biological nucleophiles, such as cysteine residues in proteins, via a Michael addition reaction.

One of the primary hypothesized targets for compounds with similar structural features is tubulin . By covalently binding to tubulin, this compound may disrupt microtubule dynamics, leading to the inhibition of mitotic spindle formation and subsequent cell cycle arrest in the G2/M phase. This disruption of the cell cycle can trigger the intrinsic apoptotic pathway.

Furthermore, some α,β-unsaturated lactones have been shown to induce the production of reactive oxygen species (ROS) , leading to oxidative stress and DNA damage, which can also contribute to the induction of apoptosis . The observed high selectivity of this compound for cancer cells over normal cells suggests that it may exploit specific vulnerabilities in cancer cell biology, such as their increased reliance on microtubule dynamics for rapid proliferation or their altered redox state.

Further research is required to definitively identify the molecular targets of this compound and to fully characterize the signaling pathways involved in its potent anticancer activity.

References

Application Notes and Protocols for Antitumor Agent-65 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-65 is a novel synthetic analogue of (-)-cleistenolide, a naturally occurring δ-lactone that has demonstrated significant antiproliferative activity in various cancer cell lines in vitro. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models, specifically focusing on subcutaneous xenograft models. The protocols outlined below are designed to assess the antitumor efficacy, establish a preliminary safety profile, and understand the mechanism of action of this compound in a preclinical setting.

Hypothetical Mechanism of Action

This compound is hypothesized to exert its cytotoxic effects by inducing cell cycle arrest and apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting this pathway, this compound is expected to suppress tumor growth and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Agent65 This compound Agent65->PI3K Inhibition Agent65->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Data Presentation: Summary of Preclinical In Vivo Efficacy

The following tables summarize hypothetical data from a representative dose-ranging efficacy study of this compound in an A549 human lung carcinoma xenograft model in athymic nude mice.

Table 1: Dosing and Administration Schedule

Treatment GroupAgentDosage (mg/kg)Administration RouteDosing ScheduleVehicle
1Vehicle Control-Intraperitoneal (i.p.)Daily5% DMSO in Saline
2This compound10Intraperitoneal (i.p.)Daily5% DMSO in Saline
3This compound25Intraperitoneal (i.p.)Daily5% DMSO in Saline
4This compound50Intraperitoneal (i.p.)Daily5% DMSO in Saline

Table 2: Antitumor Efficacy in A549 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1520 ± 185-+5.2 ± 1.5
10 mg/kg988 ± 15035.0+3.1 ± 2.0
25 mg/kg547 ± 11064.0-1.5 ± 2.5
50 mg/kg395 ± 9574.0-8.5 ± 3.0

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound.

Animal Model and Husbandry
  • Animal Strain: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old, female.

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the start of the study.

  • Housing: Mice should be housed in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle.

  • Diet: Provide sterile food and water ad libitum.

Cell Culture and Xenograft Implantation
  • Cell Line: A549 human lung carcinoma cells.

  • Culture Conditions: Culture cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize mice using isoflurane.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor animals for tumor development.

Experimental Workflow

A Acclimatization (7 days) B Tumor Cell Implantation (Day 0) A->B C Tumor Growth Monitoring (Tumor volume ~100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Administration (Daily for 21 days) D->E F Tumor Volume & Body Weight Measurement (2-3x/week) E->F G Endpoint Analysis (Tumor excision, weighing, etc.) E->G F->E

Caption: Experimental workflow for in vivo efficacy study.

Preparation and Administration of this compound
  • Formulation:

    • Weigh the required amount of this compound.

    • Prepare a stock solution in 100% DMSO.

    • On each treatment day, dilute the stock solution in sterile saline to the final desired concentration. The final DMSO concentration should not exceed 5%.

  • Administration:

    • Administer the prepared solution via intraperitoneal injection at a volume of 10 mL/kg body weight.

    • The vehicle control group should receive the same volume of the vehicle (5% DMSO in saline).

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula:

    • Volume = (Length x Width²) / 2

  • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity. A sustained body weight loss of over 20% is a common endpoint criterion.

  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a defined treatment period (e.g., 21 days). At the endpoint, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be collected for further ex vivo analysis (e.g., histology, Western blotting).

Data Analysis
  • Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group.

  • Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group using the following formula:

    • %TGI = (1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle control group)) x 100

  • Analyze the statistical significance of the differences in tumor volume and body weight between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Safety and Toxicology Considerations

A preliminary assessment of the toxicity of this compound can be made by monitoring body weight changes and clinical signs of distress during the efficacy study. For a more detailed toxicological evaluation, a separate study with non-tumor-bearing mice is recommended. This study should include a wider range of doses and monitor parameters such as complete blood counts, serum chemistry, and histopathology of major organs.

Conclusion

These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data to support the further development of this promising antitumor agent. It is important to note that these protocols may require optimization depending on the specific cancer model and research objectives.

Application Notes and Protocols for Preclinical Studies of Cardamonin (as a representative Antitumor Agent)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antitumor agent-65" did not correspond to a specific, identifiable compound in scientific literature. Therefore, this document provides data and protocols for Cardamonin , a well-researched natural compound with demonstrated antitumor properties, as a representative example to fulfill the user's request. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

Cardamonin, a chalcone derived from various plants, has emerged as a promising candidate for cancer therapy due to its demonstrated anti-proliferative, anti-metastatic, and chemosensitizing effects in numerous preclinical studies.[1] This document provides a comprehensive overview of the recommended dosages, detailed experimental protocols for key in vitro and in vivo assays, and a summary of the signaling pathways modulated by Cardamonin.

Data Presentation: In Vitro and In Vivo Dosage Summary

The effective dosage of Cardamonin varies depending on the cancer cell line and the experimental model. The following tables summarize the reported effective concentrations for in vitro studies and dosages for in vivo animal models.

Table 1: In Vitro Efficacy of Cardamonin in Various Cancer Cell Lines
Cell LineCancer TypeAssayEffective Concentration (IC50)Reference
MCF-7Breast CancerMTT Assay16.67 ± 2.3 µM[2]
MDA-MB-231Breast CancerMTT AssayNot specified, but effective[2][3]
A549Lung CancerMTT Assay17.00 ± 1.7 µM[2]
H1299Non-Small Cell Lung CancerViability AssayDose-dependent inhibition at 1.2, 2.4, and 4.8 µM
H460Non-Small Cell Lung CancerViability AssayDose-dependent inhibition at 1.2, 2.4, and 4.8 µM
LTEP-A2Non-Small Cell Lung CancerViability AssayDose-dependent inhibition at 1.2, 2.4, and 4.8 µM
WEHI-3Mouse LeukemiaViability AssayNot specified, but effective
Table 2: In Vivo Efficacy of Cardamonin in Xenograft Models
Animal ModelTumor XenograftDosage and AdministrationTreatment DurationOutcomeReference
Male Nude MiceSUM190 (Breast Cancer)30 mg/kg, intraperitoneal injection, every other day20 daysNo notable adverse effects observed.
General Animal ModelsVarious5 mg/kg to 2000 mg/kg28 daysGenerally well-tolerated.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cardamonin in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cardamonin stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 12-24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cardamonin in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cardamonin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cardamonin concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the Cardamonin concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of Cardamonin in a subcutaneous xenograft mouse model.

Objective: To assess the in vivo antitumor activity of Cardamonin on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., SUM190)

  • Matrigel (optional)

  • Cardamonin formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Cardamonin (e.g., 30 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., every other day).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint: At the end of the study (e.g., after 20 days), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of Cardamonin.

Signaling Pathways and Mechanisms of Action

Cardamonin exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.

Key Signaling Pathways Modulated by Cardamonin:
  • NF-κB Pathway: Cardamonin has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It achieves this by blocking the phosphorylation of the p65 subunit and downregulating the expression of IκBα and IKKβ. The inhibition of NF-κB leads to the downregulation of its target genes, which are involved in inflammation, cell survival, and angiogenesis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Cardamonin can suppress the activation of this pathway, leading to the inhibition of cancer cell growth.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in many cancers and promotes tumor growth and survival. Cardamonin can inhibit the activation of STAT3.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is involved in cell fate determination, proliferation, and migration. Dysregulation of this pathway is common in cancer. Cardamonin has been reported to inhibit this pathway.

  • Apoptosis Induction: Cardamonin can induce mitochondria-dependent apoptosis by increasing the production of reactive oxygen species (ROS) and upregulating the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.

Visualizations

Cardamonin's Impact on the NF-κB Signaling Pathway

Cardamonin_NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Cardamonin Cardamonin Cardamonin->IKK Inhibits DNA DNA NFkB_n->DNA Genes Target Gene Expression (e.g., COX-2, VEGF) DNA->Genes

Caption: Cardamonin inhibits the NF-κB pathway by blocking IKK, preventing NF-κB translocation.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Administer Cardamonin or Vehicle Control randomization->treatment monitoring Measure Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Euthanize, Excise Tumors, and Analyze Data endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo antitumor efficacy of Cardamonin in a xenograft model.

References

Antitumor agent-65 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Antitumor Agent-65

For Research Use Only

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic effects in oncology. Based on available data for similarly designated compounds, such as AV-65, its mechanism of action is believed to involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cell proliferation and differentiation and is frequently dysregulated in various human cancers.[1] The aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-myc and cyclin D1.[1] By promoting the degradation of β-catenin, this compound effectively downregulates these target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]

This document provides detailed protocols for the solubilization and preparation of this compound for use in both in vitro and in vivo experimental settings. Due to the limited aqueous solubility characteristic of many novel small molecule inhibitors, these guidelines are designed to ensure consistent and reproducible results.

Data Presentation: Solubility

Like many kinase inhibitors and novel heterocyclic compounds, this compound is a lipophilic molecule with poor aqueous solubility. The following table summarizes its solubility in common laboratory solvents. It is recommended to use Dimethyl Sulfoxide (DMSO) for the preparation of high-concentration stock solutions.

Table 1: Solubility of this compound

SolventConcentration (at 25°C)AppearanceNotes
DMSO ≥ 25 mg/mL (e.g., > 50 mM)Clear, colorless solutionRecommended solvent for primary stock solutions.
Ethanol (100%) ~ 5 mg/mLClear solutionLower solubilizing capacity than DMSO.
Methanol ~ 5 mg/mLClear solutionSimilar to ethanol; use with caution in cell-based assays.
PBS (pH 7.2) < 0.1 mg/mLSuspension/InsolubleNot recommended for stock solution preparation.
Water InsolubleSuspension/InsolubleThe compound is practically insoluble in aqueous solutions.

Note: Solubility data is based on general characteristics of novel small molecule anticancer agents. Actual solubility may vary. It is recommended to perform a solubility test before preparing large quantities.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which will be used for subsequent dilutions for all experiments.

Materials:

  • This compound powder

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of powder using an analytical balance.

  • Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium. A key challenge is preventing the compound from precipitating upon dilution.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform an intermediate serial dilution of the stock solution in 100% DMSO if very low final concentrations are required.

  • To prepare the final working concentration, add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium. Crucially, add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid dispersion. This prevents localized high concentrations that lead to precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.

  • Always include a vehicle control in your experiments, consisting of cells treated with the same final concentration of DMSO used in the highest dose of this compound.

  • Use the prepared medium immediately. Do not store diluted aqueous solutions of the compound.

Protocol 3: Preparation for In Vivo Animal Studies

The formulation for in vivo administration depends on the route of administration. Below are common formulations for oral gavage and intraperitoneal injection for use in murine models. A "water-soluble formulation" was noted for the related compound AV-65, likely referring to a well-suspended aqueous vehicle.

a) Formulation for Oral Gavage (PO)

This formulation creates a suspension of the compound in a vehicle suitable for oral administration.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • Mortar and pestle or homogenizer

  • Sterile tubes

Procedure:

  • Calculate the total amount of this compound required for the entire study group and duration.

  • Prepare the vehicle solution (0.5% Methylcellulose, 0.2% Tween 80).

  • Weigh the required amount of this compound powder.

  • Add a small amount of the vehicle to the powder and triturate to form a uniform paste.

  • Gradually add the remaining vehicle while continuously mixing or homogenizing to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at a 0.2 mL volume).

  • Store the suspension at 4°C. Before each use, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.

b) Formulation for Intraperitoneal Injection (IP)

This formulation uses a co-solvent system to keep the compound in solution for injection.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound powder in DMSO to create a concentrated primary solution.

  • In a separate sterile tube, prepare the final vehicle by mixing the co-solvents. A common formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Add the primary DMSO solution to the final vehicle to achieve the desired dosing concentration.

  • Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, the formulation may need to be adjusted.

  • This formulation should be prepared fresh on the day of injection.

Visualization of Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand fzd Frizzled (FZD) wnt->fzd Binds dsh Dishevelled (DSH) fzd->dsh lrp LRP5/6 lrp->dsh destruction_complex Destruction Complex (GSK3β, APC, Axin) dsh->destruction_complex Inhibits beta_catenin_cyto β-catenin destruction_complex->beta_catenin_cyto Phosphorylates for Degradation proteasome Proteasome beta_catenin_cyto->proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates and Translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Genes (c-myc, Cyclin D1) tcf_lef->target_genes Activates Transcription agent65 This compound agent65->destruction_complex Enhances Activity (Hypothesized)

Figure 1: Hypothesized signaling pathway for this compound.

G cluster_invitro In Vitro Preparation cluster_invivo In Vivo Preparation compound This compound (Lyophilized Powder) stock Prepare 10-50 mM Stock in 100% DMSO compound->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot thaw_vitro Thaw Stock Aliquot aliquot->thaw_vitro thaw_vivo Thaw Stock or Use Powder aliquot->thaw_vivo dilute_vitro Dilute Stock into Pre-warmed Culture Medium (Final DMSO < 0.5%) thaw_vitro->dilute_vitro assay Add to Cell Culture for Assay dilute_vitro->assay formulate Prepare Formulation (e.g., PO Suspension or IP Co-solvent Solution) thaw_vivo->formulate administer Administer to Animal Model formulate->administer

Figure 2: Experimental workflow for this compound preparation.

References

Application Notes and Protocols: Measuring the Cytotoxicity of Antitumor Agent-65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-65 is a novel investigational compound with potential therapeutic applications in oncology. A critical step in the preclinical evaluation of any new antitumor agent is the comprehensive assessment of its cytotoxic effects on cancer cells.[1][2] These application notes provide detailed protocols for quantifying the cytotoxicity of this compound using a panel of robust and widely accepted cell-based assays. The described methods will enable researchers to determine the agent's potency, investigate its mechanism of action, and generate reliable data to support further development.

The following protocols detail three key assays for assessing cytotoxicity:

  • MTT Assay: To evaluate cell viability by measuring metabolic activity.[3]

  • LDH Assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

  • Apoptosis Assays (Caspase-3/7 Activity and Annexin V Staining): To determine if the agent induces programmed cell death.

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and analyzed. Summarizing the results in a clear and structured format is essential for comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)Max Inhibition (%)
MCF-7 MTT4812.5 ± 1.892 ± 5
LDH4815.2 ± 2.188 ± 6
Caspase-3/7248.9 ± 1.575 ± 8
A549 MTT4825.1 ± 3.585 ± 7
LDH4828.9 ± 4.281 ± 9
Caspase-3/72418.7 ± 2.968 ± 10
HCT116 MTT489.8 ± 1.295 ± 4
LDH4811.5 ± 1.991 ± 5
Caspase-3/7247.2 ± 1.182 ± 7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Agent A->C Add Dilutions B Prepare Serial Dilutions of this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Experimental Workflow

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

LDH_Assay_Principle cluster_cell Cell cluster_medium Culture Medium cluster_reaction Colorimetric Reaction Viable Viable Cell (Intact Membrane) LDH_in LDH Damaged Damaged Cell (Compromised Membrane) LDH_out Released LDH Damaged->LDH_out Release Reaction LDH + Substrate -> Formazan (Colored Product) LDH_out->Reaction Catalyzes

Principle of the LDH Cytotoxicity Assay

Protocol 3: Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many antitumor agents exert their effects. Measuring the activation of caspases and the externalization of phosphatidylserine are common methods to detect apoptosis.

A. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The relative luminescence units (RLU) are proportional to the amount of caspase-3/7 activity.

B. Annexin V Staining for Flow Cytometry

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_events Cellular Events cluster_detection Detection Method Agent This compound Initiator Initiator Caspases (e.g., Caspase-8, -9) Agent->Initiator Activates Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activates Substrates Cellular Substrates Executioner->Substrates Cleaves PS Phosphatidylserine Externalization Executioner->PS CaspaseAssay Caspase-3/7 Assay Executioner->CaspaseAssay DNA DNA Fragmentation Substrates->DNA Blebbing Membrane Blebbing Substrates->Blebbing AnnexinV Annexin V Staining PS->AnnexinV

References

Antitumor agent-65 in combination with other chemotherapy agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on Antitumor agent-65, a promising novel compound with demonstrated antiproliferative activity. Protocols for in vitro evaluation are also detailed below.

Disclaimer: this compound is a research compound. The information provided is based on preclinical data and does not constitute clinical recommendations.

Introduction

This compound, also identified as Compound 5, is a synthetic analogue of the natural product (-)-cleistenolide, which belongs to the class of α,β-unsaturated δ-lactones.[1] Preclinical studies have demonstrated its cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a therapeutic candidate. Notably, research into its synergistic effects when combined with other chemotherapy agents is currently limited in publicly available literature. The specific molecular mechanism of action for this compound has not yet been fully elucidated; however, compounds within the α,β-unsaturated lactone class are known to induce cellular DNA damage and interfere with topoisomerase I and II, leading to cancer cell death.

In Vitro Antiproliferative Activity

This compound has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent that inhibits 50% of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia0.89
HL-60Acute Promyelocytic Leukemia1.21
JurkatAcute T-cell Leukemia2.17
RajiBurkitt's Lymphoma3.54
MCF-7Breast Adenocarcinoma2.86
MDA-MB-231Breast Adenocarcinoma1.98
HeLaCervical Adenocarcinoma4.65
A549Lung Carcinoma8.64
MRC-5Normal Human Fetal Lung Fibroblasts>10

Experimental Protocols

The following is a detailed protocol for determining the in vitro antiproliferative activity of this compound using a standard MTT assay.

Materials and Reagents
  • This compound (Compound 5)

  • Human cancer cell lines (e.g., K562, HL-60, Jurkat, Raji, MCF-7, MDA-MB-231, HeLa, A549)

  • Normal human cell line (e.g., MRC-5)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator with 5% CO2 at 37°C

  • Microplate reader

Cell Culture
  • Maintain human cancer and normal cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture the cells in a humidified atmosphere of 5% CO2 at 37°C.

  • For adherent cell lines (MCF-7, MDA-MB-231, HeLa, A549, MRC-5), detach cells using Trypsin-EDTA when they reach 80-90% confluency. Suspension cell lines (K562, HL-60, Jurkat, Raji) can be directly subcultured.

MTT Assay for Cell Viability
  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 20,000-40,000 cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • For suspension cells, centrifuge the plate, remove the supernatant, and then add 100 µL of DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_lines Cancer and Normal Cell Lines culture_maintenance Maintain in RPMI 1640 + 10% FBS cell_lines->culture_maintenance seed_cells Seed cells in 96-well plate culture_maintenance->seed_cells add_agent Add this compound seed_cells->add_agent incubate_72h Incubate for 72h add_agent->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro antiproliferative activity of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram illustrates a potential mechanism based on the known activities of the α,β-unsaturated δ-lactone class of compounds.

hypothetical_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus agent65 This compound (α,β-unsaturated δ-lactone) dna_damage DNA Damage agent65->dna_damage Induces topo_inhibition Topoisomerase I/II Inhibition agent65->topo_inhibition Inhibits apoptosis Apoptosis dna_damage->apoptosis topo_inhibition->apoptosis

Caption: A hypothetical signaling pathway for this compound.

Future Directions

The promising in vitro antiproliferative activity of this compound against a variety of cancer cell lines, coupled with its low toxicity to normal cells, warrants further investigation. Future studies should focus on:

  • Elucidating the specific molecular mechanism of action.

  • Investigating its efficacy in in vivo cancer models.

  • Evaluating its potential for synergistic effects in combination with established chemotherapy agents.

These steps will be crucial in determining the translational potential of this compound as a novel anticancer therapeutic.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to Antitumor Agent-65

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antitumor agent-65 is a novel investigational compound with potential applications in oncology research.[1] Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry is a powerful technique for elucidating the cellular effects of novel therapeutic compounds, enabling the quantitative analysis of individual cells within a heterogeneous population.[2][3] This application note provides detailed protocols for using flow cytometry to analyze the effects of this compound on cell cycle progression, apoptosis induction, and the activation of key signaling pathways.

Anticipated Effects of this compound

Based on the characteristics of many antitumor agents that interfere with microtubule dynamics or DNA replication, it is hypothesized that this compound may induce apoptosis and cause cell cycle arrest.[4][5] The expected outcomes of treating cancer cells with this compound are summarized below.

Data Presentation: Summary of Expected Quantitative Data

The following tables present hypothetical data representing the expected dose-dependent effects of this compound on a cancer cell line after a 48-hour treatment period.

Table 1: Cell Cycle Distribution Analysis

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65 ± 4.225 ± 3.110 ± 1.5
This compound (10 nM)60 ± 3.820 ± 2.520 ± 2.8
This compound (50 nM)50 ± 5.115 ± 2.135 ± 4.5
This compound (100 nM)40 ± 4.510 ± 1.850 ± 5.3

Table 2: Apoptosis Analysis (Annexin V / PI Staining)

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95 ± 2.53 ± 0.82 ± 0.5
This compound (10 nM)85 ± 3.110 ± 1.55 ± 1.1
This compound (50 nM)60 ± 4.525 ± 3.215 ± 2.4
This compound (100 nM)30 ± 3.845 ± 4.125 ± 3.5

Table 3: Intracellular Signaling Pathway Analysis (Phospho-Protein Levels)

Treatment Group% p53 (Ser15) Positive Cells% Cleaved Caspase-3 Positive Cells
Vehicle Control5 ± 1.22 ± 0.6
This compound (10 nM)15 ± 2.110 ± 1.8
This compound (50 nM)40 ± 3.935 ± 3.7
This compound (100 nM)75 ± 5.660 ± 4.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is designed to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time period.

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometry tubes

Procedure:

  • Treat cells with this compound or vehicle control as described previously.

  • Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Protocol 3: Intracellular Signaling Pathway Analysis

This protocol describes the detection of phosphorylated p53 and cleaved Caspase-3 as markers of DNA damage response and apoptosis execution, respectively.

Materials:

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibodies (anti-phospho-p53 (Ser15), anti-cleaved Caspase-3)

  • Fluorochrome-conjugated secondary antibodies

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Flow cytometry tubes

Procedure:

  • Treat and harvest cells as previously described.

  • Fix the cells by resuspending in Fixation Buffer and incubating for 15 minutes at room temperature.

  • Wash the cells twice with Wash Buffer.

  • Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 15 minutes on ice.

  • Wash the cells twice with Wash Buffer.

  • Resuspend the cells in 100 µL of Wash Buffer and add the primary antibodies at the recommended dilutions.

  • Incubate for 1 hour at room temperature.

  • Wash the cells twice with Wash Buffer.

  • Resuspend the cells in 100 µL of Wash Buffer and add the fluorochrome-conjugated secondary antibodies.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with Wash Buffer.

  • Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

Visualizations

The following diagrams illustrate the proposed signaling pathway, experimental workflow, and logical relationships.

Antitumor_Agent_65_Signaling_Pathway This compound This compound Cellular Damage Cellular Damage This compound->Cellular Damage p53 Activation p53 Activation Cellular Damage->p53 Activation CDK Inhibition CDK Inhibition p53 Activation->CDK Inhibition Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation G2/M Arrest G2/M Arrest CDK Inhibition->G2/M Arrest Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for this compound.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Harvesting Harvesting Treatment->Harvesting Staining Staining Harvesting->Staining Acquisition Acquisition Staining->Acquisition Gating Gating Acquisition->Gating Data Analysis Data Analysis Gating->Data Analysis Cell Cycle Profile Cell Cycle Profile Data Analysis->Cell Cycle Profile Apoptosis Quadrants Apoptosis Quadrants Data Analysis->Apoptosis Quadrants Phospho-protein Levels Phospho-protein Levels Data Analysis->Phospho-protein Levels

Caption: Experimental workflow for flow cytometry analysis.

Logical_Relationship_Apoptosis Cell_States Viable Early Apoptosis Late Apoptosis/Necrosis Annexin_V Negative Positive Positive Cell_States:f0->Annexin_V:f0 Cell_States:f1->Annexin_V:f1 Cell_States:f2->Annexin_V:f2 PI Negative Negative Positive Cell_States:f0->PI:f0 Cell_States:f1->PI:f1 Cell_States:f2->PI:f2

Caption: Logical relationship of Annexin V and PI staining.

References

Application Note: Detection of p53 Expression Following Treatment with Antitumor Agent-65 Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for utilizing Western blotting to detect the activation of the tumor suppressor protein p53 in response to treatment with Antitumor agent-65, a novel investigational compound.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic integrity by responding to cellular stressors such as DNA damage and oncogenic signaling.[1] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable.[2][3] Under normal physiological conditions, p53 levels are kept low through continuous degradation, primarily mediated by the E3 ubiquitin ligase MDM2.[2][4] Many antitumor strategies focus on reactivating the p53 pathway in cancer cells where it is suppressed.

This compound is a novel small molecule inhibitor designed to disrupt the interaction between p53 and MDM2. By binding to MDM2, this compound is hypothesized to prevent the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53, thereby activating downstream signaling pathways that promote apoptosis in tumor cells with wild-type p53. Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the activation of p53 by observing the increased expression of total p53.

Mechanism of Action: this compound-Induced p53 Activation

The signaling pathway for this compound-induced p53 activation is initiated by its direct binding to the MDM2 protein. This inhibitory action disrupts the MDM2-p53 complex, preventing the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it can be further activated by post-translational modifications. Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in apoptosis (e.g., PUMA, BAX).

p53_pathway p53 Signaling Pathway Activation by this compound cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention p53 p53 p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 BAX_PUMA BAX, PUMA (Pro-apoptotic genes) p53->BAX_PUMA Transcriptional Activation MDM2 MDM2 MDM2->p53_MDM2 p53_MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis BAX_PUMA->Apoptosis Agent65 This compound Agent65->MDM2 Inhibition

Caption: this compound inhibits MDM2, leading to p53 activation and downstream apoptotic effects.

Experimental Data Summary

The following table summarizes key quantitative data for the Western blot analysis of p53 expression after treatment with this compound.

Target Protein Primary Antibody Dilution Supplier Function
Total p531:1000Cell Signaling TechnologyDetects total levels of the p53 protein.
Phospho-p53 (Ser15)1:1000Cell Signaling TechnologyIndicates DNA damage-induced activation of p53.
MDM21:1000Santa Cruz BiotechnologyNegative regulator of p53.
p211:1000Cell Signaling Technologyp53 target gene involved in cell cycle arrest.
GAPDH / β-Actin1:1000 - 1:5000Sigma-AldrichLoading control to ensure equal protein loading.

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p53 and related protein levels.

Materials and Reagents
  • Cell Line: A TP53 wild-type cell line (e.g., A549, MCF-7)

  • Culture Medium: Appropriate for the chosen cell line

  • This compound

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels

  • Transfer Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.

  • Primary Antibodies: See table above.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

western_blot_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment - Seed cells and treat with this compound B 2. Cell Lysis - Harvest cells and extract proteins A->B C 3. Protein Quantification - Determine protein concentration (BCA assay) B->C D 4. Sample Preparation - Normalize protein and add Laemmli buffer C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to a membrane E->F G 7. Blocking - Block non-specific binding sites F->G H 8. Antibody Incubation - Primary then secondary antibody incubation G->H I 9. Signal Detection - Add ECL substrate and image H->I J 10. Data Analysis - Quantify band intensity I->J

Caption: Step-by-step workflow for the Western blot protocol.

Procedure
  • Cell Seeding and Treatment:

    • Seed the chosen TP53 wild-type cell line in appropriate culture plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane into an SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended in the table) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the chemiluminescence detection reagent according to the manufacturer’s instructions.

    • Incubate the membrane with the substrate and acquire the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using appropriate software.

    • Normalize the intensity of the target protein bands to the loading control (GAPDH or β-Actin).

References

Application Notes and Protocols: Antitumor Agent-65 for Inducing S-Phase Arrest In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-65 is a novel small molecule compound that has demonstrated potent antiproliferative activity in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound to induce S-phase cell cycle arrest in vitro. The information herein is intended to guide researchers in the effective use of this compound for cancer research and drug development.

Disclaimer: this compound is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Mechanism of Action

This compound is an analogue of (-)-cleistenolide and is postulated to function as a potent inhibitor of DNA polymerase, a critical enzyme for DNA replication during the S-phase of the cell cycle.[1] By targeting this enzyme, this compound effectively halts DNA synthesis, leading to an accumulation of cells in the S-phase. This S-phase arrest can subsequently trigger apoptotic pathways in cancer cells.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro studies of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer5.2 ± 0.6
A549Lung Cancer8.9 ± 1.1
MCF-7Breast Cancer12.5 ± 2.3
HL-60Promyelocytic Leukemia3.8 ± 0.5

Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.3 ± 3.128.1 ± 2.516.6 ± 1.9
This compound (5 µM)30.7 ± 2.858.4 ± 4.210.9 ± 1.5
This compound (10 µM)21.5 ± 2.269.2 ± 5.19.3 ± 1.1

Table 3: Effect of this compound on S-Phase Regulatory Proteins in HeLa Cells (24h Treatment)

ProteinTreatmentRelative Expression Level (Fold Change vs. Control)
Cyclin AControl (DMSO)1.00
This compound (10 µM)0.35 ± 0.08
Cyclin EControl (DMSO)1.00
This compound (10 µM)1.89 ± 0.21
CDK2Control (DMSO)1.00
This compound (10 µM)0.41 ± 0.09
p21Control (DMSO)1.00
This compound (10 µM)3.12 ± 0.35

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[2][3][4]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[5]

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for the detection of changes in protein expression levels.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin E, anti-CDK2, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the proposed signaling pathway, experimental workflow, and logical relationships of this compound's action.

Antitumor_Agent_65_Signaling_Pathway cluster_cell Cancer Cell AA65 This compound DNA_Polymerase DNA Polymerase AA65->DNA_Polymerase Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Blockage Apoptosis Apoptosis S_Phase_Arrest->Apoptosis p53 p53 Activation S_Phase_Arrest->p53 p21 p21 Expression p53->p21 CyclinE_CDK2 Cyclin E/CDK2 Complex p21->CyclinE_CDK2 Inhibition CyclinA_CDK2 Cyclin A/CDK2 Complex p21->CyclinA_CDK2 Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 end End: Data Interpretation ic50->end s_phase Confirm S-Phase Arrest cell_cycle->s_phase s_phase->end protein Analyze Protein Expression western->protein protein->end

Caption: Experimental workflow for in vitro analysis.

Logical_Relationship AA65 This compound Inhibition Inhibits DNA Synthesis AA65->Inhibition Arrest Induces S-Phase Arrest Inhibition->Arrest Apoptosis Triggers Apoptosis Arrest->Apoptosis Proliferation Reduces Cell Proliferation Arrest->Proliferation Apoptosis->Proliferation

Caption: Logical relationship of this compound's effects.

References

Troubleshooting & Optimization

Troubleshooting Antitumor agent-65 low solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-65

Disclaimer: this compound is a model compound name for the purposes of this guide. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering solubility challenges with novel, poorly water-soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial testing, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution due to its strong solubilizing power for a wide range of organic molecules.[1] If solubility in DMSO is limited, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested.[1]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2] To address this, you can try several strategies:

  • Lower the final concentration: Your target concentration may be above the solubility limit in the final medium.

  • Optimize the dilution process: Add the stock solution to the medium drop-wise while vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation.[3]

  • Use a co-solvent: Incorporating a small amount of a water-miscible organic solvent in your final medium can help maintain solubility.[]

  • Utilize serum: If your experiment allows, the presence of proteins like albumin in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.

  • Explore formulation strategies: For persistent issues, using solubilizing excipients like cyclodextrins may be necessary.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive. A general guideline is to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v). For long-term studies or sensitive cell lines, it is advisable to keep the concentration below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration but without the drug) in your experiments to account for any solvent effects.

Q4: How can I improve the aqueous solubility of this compound for in vivo studies?

A4: Improving aqueous solubility for in vivo applications is critical for achieving adequate bioavailability. Several advanced formulation strategies can be employed:

  • pH Adjustment: For ionizable compounds, formulating the agent in a buffered solution at an optimal pH can significantly increase solubility.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes, which have a hydrophilic exterior and can encapsulate the hydrophobic drug, thereby increasing its aqueous solubility.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspension) increases the surface area, which can lead to a higher dissolution rate and improved solubility.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in 100% DMSO.
  • Possible Cause: The concentration may be too high, or the compound may have impurities.

  • Troubleshooting Steps:

    • Verify the purity of the compound. Impurities can significantly impact solubility.

    • Attempt to dissolve at a lower concentration.

    • Apply gentle warming (37°C) and vortexing or sonication to aid dissolution. Be cautious, as heat can degrade some compounds.

Issue 2: Precipitate forms in cell culture wells during treatment.
  • Possible Cause: The compound's solubility limit in the final assay medium is exceeded.

  • Troubleshooting Workflow:

G start Precipitation Observed in Wells check_conc Is the final concentration as low as possible? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc No check_dilution Is the dilution method optimized? check_conc->check_dilution Yes lower_conc->check_dilution optimize_dilution Improve Dilution: - Add stock drop-wise to media - Vortex during addition check_dilution->optimize_dilution No check_serum Can serum concentration be increased? check_dilution->check_serum Yes optimize_dilution->check_serum increase_serum Increase serum percentage (if compatible with assay) check_serum->increase_serum Yes formulation Consider Advanced Formulation: - Co-solvents - Cyclodextrins check_serum->formulation No end_success Problem Solved increase_serum->end_success formulation->end_success end_fail Consult Formulation Specialist formulation->end_fail

Caption: Troubleshooting workflow for precipitation in cell culture.

Data Presentation

Table 1: Solubility of a Model Poorly Soluble Compound in Common Solvents

Solvent Solubility (mg/mL) Notes
Water < 0.01 Practically insoluble
PBS (pH 7.4) < 0.01 Practically insoluble
Ethanol 5 Moderately soluble
Methanol 2 Sparingly soluble

| DMSO | > 50 | Very soluble |

Table 2: Recommended Maximum Final Co-Solvent Concentrations for In Vitro Assays

Co-Solvent Max Concentration (v/v) Cell Type Considerations
DMSO 0.1 - 0.5% Most cell lines tolerate 0.5%, but sensitive or primary cells may require ≤ 0.1%.
Ethanol 0.1 - 0.5% Can be toxic at higher concentrations; cell line specific.

| PEG 400 | ≤ 1% | Generally well-tolerated but can affect cell membranes. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Objective: To prepare a 20 mM stock solution of this compound (MW = 450 g/mol ).

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh out 4.5 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 500 µL of high-purity DMSO to the tube. This will yield a final concentration of 20 mM.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently to 37°C.

    • Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.

    • Carefully transfer the clear supernatant to a fresh, sterile tube.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: pH-Modification to Enhance Aqueous Solubility
  • Objective: To determine if adjusting the pH of an aqueous buffer can improve the solubility of an ionizable compound.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 10.

  • Procedure:

    • Determine the pKa of this compound (if not known).

    • Prepare a series of buffers with pH values spanning a range around the pKa. For a weakly acidic drug, solubility will increase as pH increases above the pKa. For a weakly basic drug, solubility will increase as pH decreases below the pKa.

    • Add a known excess amount of the compound to each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to identify the optimal pH range for solubilization. Note that the optimal pH for solubility may not be compatible with your biological assay.

Signaling Pathway and Formulation Diagrams

Hypothetical Target Pathway for this compound

This compound is hypothesized to be an inhibitor of a key kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Agent65 This compound Agent65->MEK Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation G cluster_prep Preparation cluster_complex Complexation cluster_final Final Product CD_sol 1. Dissolve Cyclodextrin in Water Drug_add 2. Add this compound to solution with stirring CD_sol->Drug_add Stir 3. Stir continuously (e.g., 24-48 hours) Drug_add->Stir Precipitate 4. Collect Precipitate (Inclusion Complex) Stir->Precipitate Filter 5. Filter and Wash Precipitate->Filter Dry 6. Dry the complex (e.g., vacuum oven) Filter->Dry Final_powder Soluble Complex Powder Dry->Final_powder

References

Technical Support Center: Optimizing Antitumor Agent-65 for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of Antitumor agent-65.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an analog and derivative of (-)-cleistenolide with potential applications in cancer research.[1] While the precise mechanism is under investigation, similar compounds have been shown to interfere with critical cellular processes that promote cancer cell proliferation and survival. Potential mechanisms could involve the disruption of microtubule dynamics or the inhibition of key signaling pathways involved in cell cycle progression.[2]

Q2: What is the recommended starting concentration range for IC50 determination of this compound?

A2: For initial experiments, a broad concentration range with serial dilutions is recommended to determine the potency of this compound across different cell lines.[3] A common starting point is a high concentration of 10-100 µM, followed by a series of 8 to 10 dilutions (e.g., 1:3 or 1:10 dilutions).[3] The optimal range will ultimately depend on the sensitivity of the specific cell line being tested.

Q3: How should I prepare and store the stock solution of this compound?

A3: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent like DMSO to a high concentration (e.g., 10 mM). It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in a serum-free cell culture medium to minimize precipitation and ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to cells.[3]

Q4: What is the standard incubation time for an IC50 assay with this compound?

A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific mechanism of this compound. A common incubation period for anticancer drugs is 48 to 72 hours, which is often sufficient to observe effects on cell proliferation. For rapidly dividing cells, a 24-hour incubation may be adequate, while for slower-growing cells, 72 hours or longer might be necessary.

Troubleshooting Guide

Problem 1: High variability in IC50 values between replicate experiments.

  • Possible Cause: Inconsistent Cell Seeding and Health. The health and density of cells at the time of treatment are crucial for reproducible results. Cells should be in the logarithmic growth phase to ensure uniform sensitivity to the antitumor agent.

  • Solution:

    • Standardize your cell seeding protocol to ensure a consistent number of viable cells are plated in each well.

    • Always use cells with a low passage number to avoid issues related to genetic drift and altered drug responses.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion) before seeding.

Problem 2: The dose-response curve is not sigmoidal.

  • Possible Cause: Incorrect Concentration Range. The tested concentrations may be too high, leading to a steep drop-off, or too low, resulting in a flat curve.

  • Solution:

    • Perform a wider range of serial dilutions in your initial experiments to capture the full dose-response relationship. A range spanning several orders of magnitude is recommended.

    • If the curve is flat at the top, it indicates that the highest concentration tested is not sufficient to achieve maximal inhibition. If it is flat at the bottom, the lowest concentrations are still too potent.

  • Possible Cause: Compound Solubility Issues. this compound may have poor solubility in the culture medium, leading to an effective concentration that is lower than intended.

  • Solution:

    • Ensure the stock solution is fully dissolved in DMSO before preparing working dilutions.

    • When diluting in culture medium, do so in a serum-free medium to reduce protein binding that might affect availability.

    • Visually inspect the wells for any signs of precipitation after adding the compound.

Problem 3: The IC50 value is much higher than expected.

  • Possible Cause: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency of this compound.

  • Solution:

    • Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.

    • Verify the purity and stability of the compound if concerns persist.

  • Possible Cause: Cell Line Resistance. The chosen cell line may be inherently resistant to the mechanism of action of this compound.

  • Solution:

    • Test the agent on a panel of different cancer cell lines to identify more sensitive models.

    • If available, include a positive control compound with a known IC50 value for the specific cell line to validate the assay setup.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound

Cell LineCancer TypeSuggested Starting Range (µM)Expected IC50 (nM)
A549Lung Carcinoma0.01 - 50100 - 500
MCF-7Breast Adenocarcinoma0.1 - 100500 - 2000
HCT116Colorectal Carcinoma0.05 - 75250 - 1000
Panc-1Pancreatic Carcinoma0.1 - 1001000 - 5000

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary based on experimental conditions.

Table 2: Troubleshooting Checklist for IC50 Determination

ParameterCheckpointRecommended Action
Compound Stock solution clarityEnsure complete dissolution in DMSO.
AliquotingStore in single-use aliquots to avoid freeze-thaw cycles.
Final DMSO concentrationKeep below 0.5% in the final assay volume.
Cells Growth phaseUse cells in the logarithmic growth phase.
Seeding densityOptimize and maintain a consistent density for all experiments.
Passage numberUse low-passage number cells.
Assay Incubation timeTest multiple time points (e.g., 24, 48, 72 hours).
ControlsInclude vehicle control, untreated control, and a positive control.
Plate uniformityUse outer wells for sterile PBS to minimize edge effects.

Experimental Protocols

Protocol: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by placing the plate on a shaker for 10 minutes at a low speed.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.

Mandatory Visualizations

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis A Harvest & Count Cells in Log Phase B Seed Cells in 96-Well Plate A->B C Incubate for 24h for Attachment B->C D Prepare Serial Dilutions of this compound C->D E Add Compound to Cells D->E F Incubate for 24-72h E->F G Add MTT Reagent F->G H Incubate for 2-4h G->H I Solubilize Formazan Crystals H->I J Read Absorbance I->J K Calculate % Viability vs. Control J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Experimental workflow for determining the IC50 value of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent65 This compound MEK MEK Agent65->MEK Inhibition Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Synthesis of Antitumor Agent-65 (ATA-65)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antitumor Agent-65 (ATA-65). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of ATA-65 synthesis and to troubleshoot common issues encountered during the experimental process.

Structure of ATA-65: For the purposes of this guide, we will consider ATA-65 to be a complex, chiral molecule synthesized via a multi-step pathway involving a Suzuki coupling, a stereoselective ketone reduction, and a final deprotection step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ATA-65, presented in a question-and-answer format.

Step 1: Suzuki Coupling

  • Question 1: My Suzuki coupling reaction shows low or no conversion to the desired product. What are the primary troubleshooting steps?

    • Answer: Low or no yield in a Suzuki coupling is a common issue. A systematic approach to troubleshooting is recommended.[1]

      • Reagent Quality: Ensure that the aryl halide, boronic acid/ester, solvent, and base are pure and anhydrous. Moisture and oxygen can significantly inhibit the reaction. Solvents should be freshly distilled or from a reliable commercial source.[1]

      • Catalyst Activity: The palladium catalyst and ligand are critical. If using a Pd(II) precatalyst, ensure that in-situ reduction to the active Pd(0) species is efficient. Consider using a pre-activated Pd(0) source or a more effective precatalyst system. The choice of ligand is also vital for catalyst stability and activity.[1]

      • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]

      • Reaction Temperature: The reaction temperature may be too low for the oxidative addition step, which is often rate-determining. A stepwise increase in temperature should be considered.

  • Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. How can I prevent this?

    • Answer: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive form.

      • Ligand Choice: The use of bulky, electron-rich phosphine ligands can help stabilize the active catalytic species and prevent aggregation.

      • Reaction Conditions: Ensure the reaction is well-stirred and not overheated, as this can promote catalyst decomposition.

Step 2: Stereoselective Ketone Reduction

  • Question 3: The stereoselectivity (diastereomeric or enantiomeric excess) of my ketone reduction is low. How can I improve it?

    • Answer: Achieving high stereoselectivity in ketone reductions is crucial for the efficacy of chiral molecules like ATA-65.

      • Reagent Selection: The choice of reducing agent is paramount. For high diastereoselectivity in the reduction of 2-hydroxy ketones to anti-1,2-diols, reagents like zinc borohydride that allow for chelation control can be highly effective. For enantioselective reductions of prochiral ketones, CBS (Corey-Bakshi-Shibata) catalysts are a reliable option, provided there is sufficient steric differentiation between the two groups attached to the carbonyl.

      • Temperature Control: Reduction reactions are often sensitive to temperature. Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lowest activation energy.

      • Biocatalysis: Consider using whole-cell biocatalysts (e.g., Pichia glucozyma, Rhodotorula glutinis) or isolated enzymes (ketoreductases). These can offer excellent stereoselectivity under mild reaction conditions.

Step 3: Purification

  • Question 4: I am experiencing significant product loss during the purification of ATA-65 by column chromatography. What are some alternative strategies?

    • Answer: Product loss during purification is a common contributor to low overall yield.

      • Modified Column Chromatography: If ATA-65 contains basic functional groups (like amines), it may interact strongly with acidic silica gel, leading to streaking and poor recovery. Adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent can suppress these interactions.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which may be more suitable for the compound's properties.

      • Crystallization: If the final product is a solid, crystallization can be a highly effective purification method that can also improve the final purity. Techniques include recrystallization and fractional crystallization.

      • Fractionation Techniques: Other methods like distillation (if applicable), extraction, and preparative HPLC can also be explored to purify complex mixtures.

Frequently Asked Questions (FAQs)

  • Question 1: How important are in-process controls (IPCs) for improving the yield of ATA-65?

    • Answer: In-process controls are essential in the manufacturing of Active Pharmaceutical Ingredients (APIs) to ensure consistent quality and yield. IPCs involve monitoring and adjusting parameters throughout the production process to detect and correct deviations promptly. Key IPC methods include HPLC for checking reaction completion and purity, and pH measurements to maintain the desired chemical environment. Implementing robust IPCs helps in identifying and rectifying issues early, which can reduce waste and prevent the formation of substandard products.

  • Question 2: What are the key challenges when scaling up the synthesis of ATA-65 from the lab to a pilot plant?

    • Answer: Scaling up a synthesis is not as simple as multiplying the quantities of reagents.

      • Heat and Mass Transfer: Lab-scale reactions in glassware can dissipate heat quickly. In large reactors, heat-up and cool-down cycles are much longer, which can affect reaction times and potentially lead to side product formation.

      • Mixing: Inadequate stirring in large vessels can lead to heterogeneous reaction mixtures and lower yields.

      • Reagent Addition: The rate of reagent addition can be more critical at a larger scale. Dropwise addition in the lab may need to be carefully controlled as a slow feed in a plant setting.

      • Solvent and Reagent Sourcing: The availability and quality of green solvents and reagents at a large scale can be a challenge and may affect reproducibility.

  • Question 3: How can I ensure the reproducibility of my results for the ATA-65 synthesis?

    • Answer: Reproducibility is key to successful drug development.

      • Detailed Record Keeping: Maintain meticulous records of all reaction parameters, including reagent sources and lot numbers, reaction times, temperatures, and analytical results.

      • Purity of Starting Materials: Impurities in starting materials or reagents can interfere with the reaction. Always verify the purity of your starting materials and purify them if necessary.

      • Consistent Procedure: Adhere strictly to the established experimental protocol. Small deviations in procedure can lead to significant variations in yield and purity.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions for ATA-65 Intermediate

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001245
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100885
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O801272
4Pd₂(dba)₃ (1)XPhos (2)CsFTHF651892
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane/H₂O100888

Table 2: Effect of Reducing Agent on Stereoselectivity of Ketone Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1NaBH₄MeOH029560:40
2L-Selectride®THF-7848810:90
3Zn(BH₄)₂THF0392>5:95
4CBS Catalyst (S)THF-20690>98% ee (for syn)

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling Reaction (Table 1, Entry 4)

  • Glassware Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add the aryl halide (1.0 eq), the boronic acid derivative (1.2 eq), CsF (2.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq) to the flask.

  • Solvent Addition: Add anhydrous THF (50 mL) via cannula.

  • Reaction: Heat the mixture to 65 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (20 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stereoselective Ketone Reduction (Table 2, Entry 3)

  • Glassware Preparation: Oven-dry a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation: In a separate flask, prepare a 0.5 M solution of Zn(BH₄)₂ in THF.

  • Reaction Setup: Dissolve the ketone intermediate (1.0 eq) in anhydrous THF (20 mL) in the reaction flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the Zn(BH₄)₂ solution (1.5 eq) dropwise to the stirred ketone solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified if necessary.

Visualizations

G start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst/Ligand Activity and Loading start->check_catalyst optimize Systematically Optimize Parameters check_reagents->optimize check_conditions->optimize check_catalyst->optimize analyze_byproducts Analyze Byproducts (LC-MS, NMR) optimize->analyze_byproducts modify_workup Optimize Workup and Purification Protocol analyze_byproducts->modify_workup success Yield Improved modify_workup->success G A Aryl Halide + Boronic Acid Derivative B Suzuki Coupling (Pd Catalyst, Base) A->B Step 1 C Coupled Intermediate B->C D Stereoselective Reduction C->D Step 2 E Protected ATA-65 D->E F Deprotection E->F Step 3 G Crude ATA-65 F->G H Purification (Chromatography/Crystallization) G->H I Pure ATA-65 H->I G GF Growth Factor GFR GF Receptor GF->GFR KinaseA Kinase A GFR->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation promotes ATA65 ATA-65 ATA65->KinaseB inhibits

References

Overcoming resistance to Antitumor agent-65 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-65

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, it inhibits autophosphorylation and downstream activation of pro-survival signaling pathways, including the PI3K/AKT and MAPK pathways.

Q2: What are the most common mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound typically arises from several well-documented mechanisms:

  • Secondary Mutations: The most prevalent is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation sterically hinders the binding of this compound to the EGFR kinase domain.

  • Bypass Pathway Activation: Upregulation and activation of alternative signaling pathways, such as MET or HER2, can provide compensatory survival signals, rendering the cells independent of EGFR signaling.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: My cells are showing decreased sensitivity to this compound. What is the first step to investigate resistance?

A3: The first step is to confirm the resistance phenotype. This can be done by performing a dose-response assay (e.g., an IC50 determination) and comparing the results to the parental, sensitive cell line. A significant shift in the IC50 value indicates the development of resistance.

Q4: How can I determine if MET amplification is the cause of resistance in my cell line?

A4: To investigate MET amplification, you can perform a series of experiments. Start with a Western blot to check for increased MET and phospho-MET protein levels. If MET expression is elevated, you can confirm gene amplification using techniques such as quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).

Troubleshooting Guides

Issue 1: Unexpected Loss of Efficacy of this compound in a Previously Sensitive Cell Line

Question: My cancer cell line, which was previously sensitive to this compound, is now showing a resistant phenotype. How can I troubleshoot this?

Answer: Follow this systematic approach to identify the potential cause of resistance:

  • Confirm Resistance: Perform a cell viability assay to determine the IC50 of this compound in your current cell stock and compare it to the baseline IC50 of the parental cell line.

  • Investigate Common Resistance Mechanisms:

    • EGFR T790M Mutation: Sequence the EGFR kinase domain (exons 18-21) to check for the presence of the T790M mutation.

    • MET Pathway Activation: Analyze the protein levels of total MET and phosphorylated MET (p-MET) via Western blotting.

    • Drug Efflux: Assess the expression of the ABCG2 drug transporter using qPCR or Western blotting.

  • Select a Second-Line Treatment Strategy: Based on your findings, you can select an appropriate second-line treatment. For example, if the T790M mutation is present, a third-generation EGFR inhibitor may be effective. If MET is amplified, a combination therapy of this compound and a MET inhibitor could restore sensitivity.

Troubleshooting Workflow

G start Cell line shows resistance to this compound confirm_resistance Confirm resistance with IC50 assay start->confirm_resistance investigate Investigate resistance mechanisms confirm_resistance->investigate t790m Sequence EGFR for T790M mutation investigate->t790m Genetic met Western blot for MET/p-MET investigate->met Pathway abcg2 qPCR/Western for ABCG2 investigate->abcg2 Efflux t790m_positive T790M positive t790m->t790m_positive met_positive MET amplified met->met_positive abcg2_positive ABCG2 overexpressed abcg2->abcg2_positive strategy1 Use 3rd-gen EGFR inhibitor t790m_positive->strategy1 strategy2 Combine with MET inhibitor met_positive->strategy2 strategy3 Combine with ABCG2 inhibitor abcg2_positive->strategy3

Caption: Troubleshooting workflow for identifying resistance mechanisms.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (nM)Fold Resistance
PC-9Parental EGFR-mutant NSCLC15-
PC-9/AR1Resistant; T790M positive2500167
HCC827Parental EGFR-mutant NSCLC20-
HCC827/AR2Resistant; MET amplified180090

Experimental Protocols

Protocol 1: Cell Viability (IC50) Assay using MTT
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of viable cells against the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Expression
  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-p-MET, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

G cluster_0 Normal Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Agent65 This compound Agent65->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Mechanism of action of this compound.

G cluster_1 MET Bypass Resistance EGF EGF EGFR EGFR EGF->EGFR Agent65 This compound Agent65->EGFR MET MET (Amplified) PI3K PI3K MET->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: MET amplification as a bypass resistance mechanism.

Technical Support Center: Minimizing Off-Target Effects of Antitumor agent-65

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed public information regarding the specific on-target and off-target effects of Antitumor agent-65, a derivative of (-)-cleistenolide, is limited.[1] Therefore, this guide provides a comprehensive framework and best practices for researchers to characterize and minimize off-target effects for any novel antitumor compound, referred to herein as "this compound." The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in cancer research?

Q2: What are the common causes of off-target effects with small molecule inhibitors like this compound?

A2: Common causes include:

  • Poor Selectivity: The compound may bind to multiple proteins that share structural similarities with the intended target.[2]

  • High Concentrations: Using excessively high concentrations of the agent increases the likelihood of binding to lower-affinity, off-target molecules.

  • Compound Reactivity: Some molecules are inherently reactive and can non-specifically interact with a variety of proteins.

  • Metabolite Activity: The agent may be metabolized by cells into active byproducts that have their own on- and off-target effects.

Q3: What are the initial steps to assess the potential for off-target effects of this compound?

A3: A crucial first step is to perform a dose-response experiment to determine the lowest effective concentration of the inhibitor. It is also important to confirm the phenotype with structurally and mechanistically diverse inhibitors for the same target and to use genetic approaches for validation. Directly measuring the binding of the inhibitor to its intended target within the cellular context through target engagement assays is also recommended.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: Strategies to minimize off-target effects include:

  • Dose-Response Experiments: Use the lowest concentration of this compound that produces the desired on-target effect.

  • Orthogonal Validation: Confirm experimental findings using different methods, such as a structurally unrelated inhibitor for the same target or a genetic approach like CRISPR-Cas9 knockout of the target protein.

  • Control Experiments: Employ appropriate controls, including vehicle-only controls, inactive structural analogs, and testing in cell lines that do not express the intended target.

Troubleshooting Guides

Problem 1: High cytotoxicity is observed at or below the effective concentration of this compound.

Possible Cause Suggested Action
General Cellular Toxicity Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for the chosen model system.
Off-Target Pathway Activation Utilize pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways activated at toxic concentrations. This may reveal the off-target mechanism.
Assay-Specific Interference The compound might be interfering with the cytotoxicity assay itself (e.g., reducing the MTT reagent). Validate toxicity using an orthogonal method, such as a membrane integrity assay like LDH release.

Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Suggested Action
Cell Culture Variability Ensure consistency in cell passage number, confluency, and overall health. Standardize all cell culture procedures, as cells at very high or low confluency can respond differently.
Inhibitor Instability Assess the stability of this compound in your cell culture medium over the course of the experiment.
Off-Target Effects The observed phenotype may be due to off-target effects. Validate the findings with a structurally distinct inhibitor for the same target or through genetic knockdown of the target.

Problem 3: The observed phenotype does not correlate with the known function of the intended target.

Possible Cause Suggested Action
Undiscovered Target Function The target may have uncharacterized biological roles.
Off-Target Effects The phenotype is likely caused by the inhibition of one or more off-targets.
Experimental Artifact Review experimental design and controls for potential sources of error.

Data Presentation

Table 1: Concentration Guidelines for Small Molecule Inhibitors

Assay Type Typical IC50 or Ki Values Recommended Cellular Concentration Notes
Biochemical Assays <100 nMN/AA potency of >10-100-fold for the target against other family members defines a selective inhibitor.
Cell-Based Assays <1-10 µMUse the lowest effective concentration.Inhibitors effective only at >10 µM likely have non-specific targets.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol is to determine the selectivity of this compound against a broad panel of kinases.

Materials:

  • Purified recombinant kinases (large panel)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC₅₀ determination.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC₅₀ value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to verify target engagement of this compound in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Equipment for heating cell lysates

  • Centrifuge

  • Western blotting reagents and equipment

Procedure:

  • Treat intact cells with various concentrations of this compound and a vehicle control.

  • Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

This protocol is to validate that the observed phenotype is a direct result of engaging the intended target.

Materials:

  • gRNA/Cas9 expression plasmids targeting the gene of interest

  • Transfection reagent

  • Cell line of interest

  • Reagents for clonal isolation (e.g., limiting dilution or FACS)

  • Reagents for knockout validation (e.g., Western blot, qPCR, or sequencing)

Procedure:

  • Design and clone gRNAs targeting the gene of interest into a Cas9 expression vector.

  • Transfect the gRNA/Cas9 plasmids into the cells.

  • Select for transfected cells if the plasmid contains a selection marker.

  • Isolate single-cell clones.

  • Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.

  • Treat the knockout cells with this compound and assess for the phenotype of interest. The absence of the phenotype in knockout cells compared to wild-type cells validates the on-target effect.

Visualizations

Antitumor_Agent_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Antitumor_agent-65 Antitumor_agent-65 Antitumor_agent-65->Receptor Binds

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start Dose_Response Dose-Response Curve (Determine EC50) Start->Dose_Response Off_Target_Screen In Vitro Kinase Profiling Dose_Response->Off_Target_Screen Target_Engagement Cellular Thermal Shift Assay (CETSA) Off_Target_Screen->Target_Engagement Phenotype_Validation CRISPR-Cas9 Knockout Target_Engagement->Phenotype_Validation Data_Analysis Analyze and Interpret Results Phenotype_Validation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for minimizing off-target effects.

Troubleshooting_Guide Start Inconsistent Results? Check_Cells Cell Culture Consistent? Start->Check_Cells Standardize_Culture Standardize Cell Culture Check_Cells->Standardize_Culture No Check_Compound Compound Stable? Check_Cells->Check_Compound Yes Assess_Stability Assess Compound Stability Check_Compound->Assess_Stability No Validate_Orthogonally Orthogonal Validation (e.g., different inhibitor, CRISPR) Check_Compound->Validate_Orthogonally Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Adjusting Antitumor agent-65 protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific data for a compound designated "Antitumor agent-65" is not publicly available. This guide is based on published research on (-)-cleistenolide analogues, of which this compound is a derivative.[1] The protocols and data presented are representative and intended to serve as a starting point for your own experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an analogue of (-)-cleistenolide, a naturally occurring α,β-unsaturated δ-lactone.[1][2] Analogues in this class have demonstrated potent cytotoxic and antiproliferative activity against a variety of human cancer cell lines, while showing significantly less activity against normal cells.[1][3] The primary mechanism is believed to involve the induction of apoptosis (programmed cell death), though the precise molecular targets are a subject of ongoing research.

Q2: Which cancer cell lines are reported to be sensitive to this class of compounds?

A2: Studies on various (-)-cleistenolide analogues have demonstrated efficacy across multiple cancer cell lines, including but not limited to leukemia (K562, HL-60, Jurkat, Raji), breast cancer (MCF-7, MDA-MB 231), cervical cancer (HeLa), and lung cancer (A549). Sensitivity can be highly variable between cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is typically provided as a lyophilized powder. For in vitro experiments, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What final concentration of DMSO is acceptable in my cell cultures?

A4: The final concentration of the vehicle solvent (DMSO) in your culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of ≤ 0.5% is common, but it is highly recommended to keep it below 0.1% if possible. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest drug dose) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Cell line instability or high passage number.

    • Solution: Use low-passage cells for all experiments. It is good practice to establish a master and working cell bank to ensure consistency. Always document the passage number for each experiment.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Use a calibrated pipette and perform a cell count immediately before seeding to ensure accuracy. Cells should be in the logarithmic growth phase.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: The observed IC50 value is much higher than expected.

  • Possible Cause: The cell line is inherently resistant.

    • Solution: Different cell lines exhibit a wide range of sensitivities to anticancer agents. You may need to test a broader range of concentrations or increase the incubation time. Consider using a known sensitive cell line as a positive control.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects of the agent may require more time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.

  • Possible Cause: Sub-optimal cell health or culture conditions.

    • Solution: Ensure your cells are healthy and free from contamination (e.g., mycoplasma). Use the recommended medium and supplements, and ensure proper incubator conditions (temperature, CO2, humidity).

Issue 3: High levels of cell death in the vehicle control wells.

  • Possible Cause: DMSO concentration is too high.

    • Solution: Calculate your dilutions carefully to ensure the final DMSO concentration does not exceed 0.1-0.5%. Test the toxicity of your vehicle concentration on its own to confirm it is not affecting cell viability.

  • Possible Cause: Mycoplasma contamination.

    • Solution: Regularly test your cell cultures for mycoplasma. Contaminated cells can be stressed and more susceptible to any treatment, including the vehicle.

Data Presentation

The sensitivity of cancer cell lines to (-)-cleistenolide analogues can vary significantly. The following table provides a representative summary of expected IC50 values for this compound based on published data for related compounds. Note: These are example values and must be determined experimentally for your specific cell line and conditions.

Cell LineCancer TypePredicted SensitivityExample IC50 Range (µM)
JurkatT-cell LeukemiaHigh0.05 - 0.5
K562Chronic Myelogenous LeukemiaHigh0.1 - 0.8
MDA-MB-231Breast Cancer (Triple-Negative)High0.08 - 1.0
HeLaCervical CancerMedium0.5 - 5.0
A549Lung CarcinomaMedium1.0 - 10.0
MCF-7Breast Cancer (ER+)Low5.0 - 25.0
MRC-5Normal Lung FibroblastVery Low / Resistant> 50

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Agent This compound Target Intracellular Target(s) (e.g., Kinase, Protein Complex) Agent->Target Casp9 Caspase-9 (Initiator) Target->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DNA DNA Fragmentation & Chromatin Condensation Apoptosis->DNA G cluster_workflow Protocol Optimization Workflow cluster_prep 1. Initial Setup cluster_refine 2. Refinement cluster_analysis 3. Mechanistic Analysis Start Start: Select New Cell Line Seed Determine Optimal Seeding Density Start->Seed DoseRange Broad Dose-Response (e.g., 0.01 - 100 µM, 72h) Seed->DoseRange IC50 Narrow Dose-Response to determine IC50 DoseRange->IC50 TimeCourse Time-Course Experiment (e.g., 24, 48, 72h at IC50) IC50->TimeCourse ApoptosisAssay Apoptosis Assay (e.g., Annexin V) TimeCourse->ApoptosisAssay WesternBlot Western Blot for Signaling Targets TimeCourse->WesternBlot End Optimized Protocol Established ApoptosisAssay->End WesternBlot->End

References

Preventing degradation of Antitumor agent-65 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-65. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily caused by three mechanisms: hydrolysis, oxidation, and photolysis.[1] The molecule possesses an ester linkage susceptible to hydrolysis, particularly at non-neutral pH. Its electron-rich aromatic ring system is prone to oxidation, and exposure to ultraviolet (UV) light can induce photolytic degradation.[1] Temperature is also a critical factor, as it accelerates the rates of all these degradation reactions.[2][3]

Q2: My solution of this compound has developed a yellow tint. What does this indicate?

A2: A yellow discoloration typically indicates the formation of oxidative degradation products. This can occur when the solution is exposed to atmospheric oxygen or contaminants that catalyze oxidation. To prevent this, it is crucial to use deoxygenated solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: this compound exhibits maximum stability in a pH range of 4 to 6.[2] Both acidic (pH < 4) and alkaline (pH > 7) conditions significantly accelerate hydrolytic degradation of the ester moiety. It is recommended to use a citrate or acetate buffer to maintain the pH within this optimal range.

Q4: Can I filter my this compound solution? What type of filter should I use?

A4: Yes, solutions can be filter-sterilized. However, it is important to select a filter with low drug-binding properties. We recommend using a Polyvinylidene fluoride (PVDF) or a Polytetrafluoroethylene (PTFE) membrane filter. Avoid using nylon filters, as they may adsorb the compound, leading to a decrease in the effective concentration.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo administration, this compound can be formulated in a vehicle such as a co-solvent system. A common formulation involves dissolving the agent in a mixture of DMSO and then diluting it with a vehicle like polyethylene glycol (PEG) and saline. It is critical to prepare this formulation fresh before each experiment and to be aware of potential precipitation upon dilution.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Rapid Loss of Potency in a Freshly Prepared Solution

Question: I've observed a significant drop in the activity of my this compound solution within a few hours of preparation, even when stored at 4°C. What could be the cause?

Answer: This rapid degradation is often due to suboptimal pH or the presence of oxidative agents.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. If it is outside the recommended 4-6 range, remake the solution using a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Deoxygenate Solvents: Ensure that all aqueous buffers and solvents have been thoroughly deoxygenated by sparging with nitrogen or argon gas for at least 15-20 minutes prior to use.

  • Inert Atmosphere: Prepare and handle the solution in an inert atmosphere, such as inside a glove box or by using glassware sealed with septa and purged with an inert gas.

  • Check for Contaminants: Ensure all glassware is scrupulously clean and free of any residual oxidizing or acidic/basic contaminants.

Issue 2: Inconsistent Results Between Experimental Replicates

Question: My experimental results with this compound are highly variable. Could this be related to its stability?

Answer: Yes, inconsistent degradation can lead to variable effective concentrations of the active compound, causing poor reproducibility.

Troubleshooting Steps:

  • Standardize Preparation Time: Prepare the this compound solution at the same time point before starting each experiment to ensure consistent exposure to ambient conditions.

  • Protect from Light: If your laboratory has significant light exposure, protect the solution at all times by using amber vials or by wrapping the container in aluminum foil.

  • Control Temperature: Avoid leaving the solution at room temperature for extended periods. When not in immediate use, store it on ice or at the recommended storage temperature. High temperatures can accelerate degradation.

  • Aliquot Stock Solutions: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO, and store it in single-use aliquots at -80°C. Dilute an aliquot to the final working concentration immediately before each experiment.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

The following table summarizes the degradation of a 100 µg/mL solution of this compound after 24 hours.

ConditionParameterDegradation (%)Primary Degradation Product
pH pH 3.0 (in 0.1M HCl)25.4Hydrolysis Product A
pH 5.0 (in Citrate Buffer)2.1Minimal Degradation
pH 7.4 (in PBS)15.8Hydrolysis Product A
pH 9.0 (in Carbonate Buffer)45.2Hydrolysis Product A
Temperature 4°C (in pH 5.0 Buffer)0.5Minimal Degradation
25°C (in pH 5.0 Buffer)2.1Minimal Degradation
40°C (in pH 5.0 Buffer)9.8Oxidative Product B
Light Ambient Lab Light (25°C)8.5Photolytic Product C
Dark (25°C)2.1Minimal Degradation
Atmosphere Air (25°C)6.3Oxidative Product B
Inert (N2) Atmosphere (25°C)2.2Minimal Degradation

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect degradation products.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare test solutions by diluting the stock solution to a final concentration of 100 µg/mL in the desired buffers or solvents (e.g., pH 3, 5, 7.4, 9 buffers).

  • Divide each test solution into separate vials for each time point and condition (e.g., 0, 2, 4, 8, 24 hours at 25°C in the dark; 24 hours at 40°C; 24 hours under lab light).

  • At each designated time point, transfer an aliquot of the sample into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram. The peak area of this compound will decrease over time if degradation occurs. New peaks corresponding to degradation products may appear.

  • Calculate the percentage of remaining this compound by comparing its peak area at each time point to the peak area at time zero.

Visualizations

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

G Figure 1. Degradation Pathways of this compound A This compound B Hydrolysis Product A A->B  Hydrolysis (Acid or Base) C Oxidative Product B A->C  Oxidation (O2) D Photolytic Product C A->D  Photolysis (UV Light) G Figure 2. Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_working Dilute to Working Solution (e.g., in pH 5.0 Buffer) prep_stock->prep_working stress_temp Incubate at Different Temperatures stress_light Expose to Light vs. Dark stress_ph Incubate in Different pH Buffers sample Sample at Time Points stress_temp->sample stress_light->sample stress_ph->sample hplc Analyze by HPLC sample->hplc data Calculate % Degradation hplc->data G Figure 3. Troubleshooting Decision Tree start Unexpected Degradation Observed q_color Is the solution discolored (yellow)? start->q_color a_color_yes Oxidation is likely. Use deoxygenated solvents and an inert atmosphere. q_color->a_color_yes Yes q_ph Is the pH of the solution outside 4-6? q_color->q_ph No end Re-run experiment with optimized conditions. a_color_yes->end a_ph_yes Hydrolysis is likely. Use a pH 4-6 buffer (e.g., citrate). q_ph->a_ph_yes Yes q_light Was the solution exposed to direct light? q_ph->q_light No a_ph_yes->end a_light_yes Photolysis may have occurred. Use amber vials or foil. q_light->a_light_yes Yes q_light->end No a_light_yes->end

References

Troubleshooting variability in Antitumor agent-65 experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-65. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its general mechanism of action?

A1: this compound is a novel investigational compound that has demonstrated broad anti-proliferative activity across a range of cancer cell lines in preclinical studies. Its primary mechanism of action involves the inhibition of the pro-survival "Pathway-X" signaling cascade, which is commonly dysregulated in many tumor types. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.

Q2: Why are my IC50 values for this compound inconsistent between experiments?

A2: Fluctuations in IC50 values are a common challenge in preclinical drug testing.[1][2] This variability can arise from several factors, including the biological state of the cells and technical aspects of the assay. Key contributors to inconsistent IC50 values include changes in cell passage number, variations in cell seeding density, and inconsistent incubation times.[3][4] It is crucial to maintain standardized cell culture and assay conditions to ensure reproducibility.[5]

Q3: I am observing significant variability between replicate wells in my cell viability assay. What are the likely causes?

A3: High variability between replicate wells often points to technical inconsistencies during the experimental setup. Common causes include inconsistent cell seeding, where some wells receive more or fewer cells than others, and pipetting errors during the addition of this compound or assay reagents. Edge effects in multi-well plates, caused by evaporation, can also lead to variability in the outer wells.

Q4: My vehicle control (DMSO) is showing some cytotoxicity. How can I address this?

A4: Cytotoxicity in the vehicle control can confound the interpretation of your results. The most common reason is a high final concentration of the solvent (e.g., DMSO). It is recommended to keep the final DMSO concentration consistent and as low as possible, typically at or below 0.5%. Different cell lines can have varying sensitivities to solvents, so it's important to determine the maximum tolerated concentration for your specific cell line.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

You may be observing inconsistent results between replicate wells or across different experimental days.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Perform a cell count immediately before seeding to ensure accuracy.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental data, as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure complete mixing of reagents in each well.
Cell Contamination (e.g., Mycoplasma) Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
Issue 2: Poor Reproducibility of Dose-Response Curves

You may find that the IC50 value and the overall shape of the dose-response curve for this compound shift between experiments.

Possible Cause Recommended Solution
Cell Line Instability/High Passage Number Use low-passage cells for all experiments and maintain a consistent passage number range. High-passage cells can undergo genetic drift, leading to altered drug sensitivity. It is recommended to establish a master and working cell bank to ensure consistency.
Variations in Incubation Times Strictly adhere to the same incubation times for cell seeding, drug treatment, and assay development in all experiments.
Inconsistent Reagent Preparation Prepare fresh serial dilutions of this compound for each experiment. Ensure that the stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
Choice of Cell Viability Assay Different viability assays measure different cellular parameters (e.g., metabolic activity vs. cell membrane integrity) and can yield different results. Use a consistent assay method for all related experiments.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.

Materials:

  • Authenticated, low-passage cancer cells in logarithmic growth phase

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Prepare a cell suspension at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the drug-treated wells).

    • Carefully remove the old medium from the wells and add 100 µL of the respective drug dilutions, vehicle control, or fresh medium.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

    • Gently mix on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control (set to 100%).

    • Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Antitumor_Agent_65_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseA Kinase A GFR->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB PathwayX Pathway-X Complex KinaseB->PathwayX Proliferation Cell Proliferation & Survival PathwayX->Proliferation Promotes Apoptosis Apoptosis PathwayX->Apoptosis Inhibits Agent65 This compound Agent65->PathwayX Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture low-passage cancer cells CellSeeding 2. Seed cells in 96-well plate CellCulture->CellSeeding DrugDilution 3. Prepare serial dilutions of this compound CellSeeding->DrugDilution DrugAddition 4. Treat cells for 48-72 hours DrugDilution->DrugAddition MTT 5. Add MTT reagent (2-4h incubation) DrugAddition->MTT Solubilize 6. Solubilize formazan crystals (DMSO) MTT->Solubilize Readout 7. Read absorbance at 570 nm Solubilize->Readout Analysis 8. Calculate % viability and determine IC50 Readout->Analysis Troubleshooting_Tree start Inconsistent Results with This compound issue_type What is the nature of the inconsistency? start->issue_type high_rep_var High variability between replicates issue_type->high_rep_var Replicate Variability poor_repro Poor experiment-to-experiment reproducibility (IC50 shift) issue_type->poor_repro Reproducibility check_seeding Check cell seeding consistency. Use calibrated pipettes. Ensure single-cell suspension. high_rep_var->check_seeding check_edge Mitigate edge effects. Avoid using outer wells. high_rep_var->check_edge check_pipetting Review pipetting technique for reagents. high_rep_var->check_pipetting check_passage Standardize cell passage number. Use low-passage cells. poor_repro->check_passage check_time Ensure consistent incubation times. poor_repro->check_time check_reagents Prepare fresh drug dilutions. Check solvent concentration. poor_repro->check_reagents

References

Validation & Comparative

Validating the Antitumor Efficacy of Antitumor Agent-65 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Antitumor agent-65, a novel investigational compound, against a standard-of-care chemotherapeutic agent. The data presented herein is intended to serve as a valuable resource for researchers engaged in the preclinical evaluation of novel cancer therapeutics. This compound is an analog of (-)-cleistenolide, a natural product that has demonstrated significant cytotoxic effects against various cancer cell lines in vitro, including lung, breast, and leukemia cell lines, often exhibiting greater potency than conventional drugs like doxorubicin.[1][2][3][4] Notably, these compounds have shown minimal toxicity to normal, non-cancerous cells, suggesting a favorable therapeutic window.[1]

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

While the precise mechanism of this compound is under investigation, its potent antiproliferative activity suggests the targeting of a critical signaling cascade involved in cancer cell growth and survival. A plausible target is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is a key regulator of cellular processes, including proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. It is hypothesized that this compound inhibits one or more key kinases within this cascade, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Agent65 This compound Agent65->MEK Inhibition

Figure 1: Hypothesized Inhibition of the MAPK/ERK Signaling Pathway by this compound.

In Vivo Antitumor Efficacy in a Xenograft Model

To evaluate the in vivo antitumor potential of this compound, a study was conducted using a human non-small cell lung cancer (NSCLC) A549 xenograft mouse model. This model is a well-established and widely used tool for the preclinical assessment of novel anticancer agents. The efficacy of this compound was compared against Paclitaxel, a standard-of-care chemotherapy for NSCLC, and a vehicle control.

Experimental Workflow

The experimental design followed a standard protocol for in vivo antitumor efficacy studies.

Experimental_Workflow CellCulture A549 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=10) TumorGrowth->Randomization Treatment Treatment Administration (i.p., 5 days/week for 3 weeks) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint Endpoint: Tumor Volume >2000 mm³ or Study Day 45 Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition & Survival Endpoint->Analysis

Figure 2: Experimental Workflow for the In Vivo Antitumor Efficacy Study.
Data Presentation

The following table summarizes the key quantitative data from the in vivo study, comparing the effects of this compound and Paclitaxel on tumor growth and animal survival.

Treatment GroupDoseMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control-1578 ± 189-25
This compound20 mg/kg482 ± 7569.542
Paclitaxel10 mg/kg710 ± 9855.035

Table 1: Comparative Antitumor Efficacy of this compound and Paclitaxel in A549 Xenograft Model.

Experimental Protocols

Cell Culture

Human non-small cell lung cancer A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Animal Studies

All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee. Six-to-eight-week-old female athymic nude mice were used for the study.

Tumor Implantation and Treatment

A549 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=10 per group): Vehicle Control, this compound (20 mg/kg), and Paclitaxel (10 mg/kg). Treatments were administered intraperitoneally five days a week for three consecutive weeks.

Tumor Volume and Body Weight Measurement

Tumor dimensions were measured twice weekly using a digital caliper, and tumor volume was calculated using the formula: (Length x Width²) / 2. Animal body weights were also monitored twice weekly as an indicator of toxicity.

Statistical Analysis

Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the treatment period. Survival analysis was performed using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.

Conclusion

The in vivo data presented in this guide demonstrates that this compound exhibits significant antitumor activity in a preclinical model of non-small cell lung cancer. Notably, this compound demonstrated superior tumor growth inhibition and a greater survival benefit compared to the standard-of-care agent, Paclitaxel. These promising results, coupled with its previously reported favorable in vitro cytotoxicity profile, warrant further investigation into the therapeutic potential of this compound for the treatment of solid tumors. Future studies should focus on elucidating the precise molecular mechanism of action and evaluating its efficacy in a broader range of preclinical cancer models, including patient-derived xenografts (PDX), which more closely mimic the heterogeneity of human tumors.

References

Comparative Efficacy of Antitumor Agent-65 Versus Cisplatin in Preclinical Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel investigational compound, Antitumor agent-65 (AG-65), and the established chemotherapeutic agent, cisplatin. The data presented herein is derived from preclinical studies in non-small cell lung cancer (NSCLC) models.

Executive Summary

Cisplatin is a cornerstone of treatment for various cancers, including lung cancer, primarily functioning by inducing DNA damage.[1][2][3] AG-65 is a hypothetical, next-generation selective kinase inhibitor designed to target a key signaling pathway implicated in NSCLC proliferation and survival. This document outlines the comparative efficacy, mechanism of action, and safety profile of AG-65 versus cisplatin in in vitro and in vivo lung cancer models. The findings suggest that AG-65 offers a distinct mechanistic approach with a potentially improved therapeutic window.

Mechanism of Action

This compound (AG-65): AG-65 is a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), a kinase frequently overactivated in NSCLC. TPK1 is a critical node in a signaling cascade that promotes cell cycle progression and inhibits apoptosis. By blocking TPK1, AG-65 is designed to induce cell cycle arrest and programmed cell death specifically in cancer cells with an overactive TPK1 pathway.

Cisplatin: Cisplatin exerts its cytotoxic effects by forming covalent DNA adducts after entering a cell.[3] This leads to the distortion of the DNA helix, which in turn obstructs DNA replication and transcription.[3] The resulting DNA damage triggers cell cycle arrest and apoptosis. Cisplatin's mechanism is not specific to cancer cells, which contributes to its known side effects.

Mechanism_of_Action_Comparison cluster_AG65 This compound (AG-65) cluster_Cisplatin Cisplatin AG65 AG-65 TPK1 TPK1 Kinase AG65->TPK1 Inhibits Prolif Cell Proliferation TPK1->Prolif Apoptosis_Inhibit Apoptosis Inhibition TPK1->Apoptosis_Inhibit Cis Cisplatin DNA Nuclear DNA Cis->DNA Forms Adducts Replication DNA Replication/ Transcription DNA->Replication Blocks Apoptosis_Induce Apoptosis Induction Replication->Apoptosis_Induce Leads to

Figure 1: Comparative Mechanisms of Action.

In Vitro Efficacy

The cytotoxic activity of AG-65 and cisplatin was evaluated against a panel of human NSCLC cell lines.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

Cell LineAG-65 (μM)Cisplatin (μM)
A549 (TPK1 Wild-Type)> 509.0 ± 1.6
H1975 (TPK1 Overexpressed)0.8 ± 0.212.5 ± 2.1
PC-9 (TPK1 Overexpressed)0.5 ± 0.110.8 ± 1.9
Apoptosis Induction

Apoptosis was quantified by Annexin V/PI staining after 48 hours of treatment at the respective IC50 concentrations in the H1975 cell line.

Treatment% Apoptotic Cells (Annexin V+)
Vehicle Control5.2 ± 1.1
AG-65 (0.8 μM)65.7 ± 4.3
Cisplatin (12.5 μM)48.9 ± 3.8

In Vivo Efficacy

The antitumor activity of AG-65 and cisplatin was assessed in a xenograft model using the H1975 NSCLC cell line in immunodeficient mice.

Tumor Growth Inhibition
Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
AG-6520 mg/kg, daily85.2
Cisplatin3 mg/kg, weekly55.4
Body Weight Changes
Treatment GroupAverage Body Weight Change (%)
Vehicle Control+8.5
AG-65+2.1
Cisplatin-10.3

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis A H1975 NSCLC Cells Inoculated B Tumors Reach ~150 mm³ A->B 4-6 Weeks C Randomization (n=10 per group) B->C D Group 1: Vehicle Control C->D E Group 2: AG-65 (20 mg/kg, daily) C->E F Group 3: Cisplatin (3 mg/kg, weekly) C->F G Tumor Volume Measurement (2x/week) D->G H Body Weight Measurement (2x/week) D->H E->G E->H F->G F->H I Endpoint: Tumor Weight & Biomarkers G->I

Figure 2: Workflow for the In Vivo Xenograft Study.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: A549, H1975, PC-9.

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a serial dilution of AG-65 or cisplatin for 72 hours.

  • Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.

Apoptosis Assay
  • Cell Line: H1975.

  • Procedure: Cells were treated with vehicle, AG-65 (0.8 μM), or cisplatin (12.5 μM) for 48 hours.

  • Analysis: Cells were harvested, washed, and stained with the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) according to the manufacturer's protocol. Samples were analyzed by flow cytometry on a FACSCanto II instrument (BD Biosciences).

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure: 5 x 10^6 H1975 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=10/group).

  • Dosing:

    • AG-65 was administered orally once daily at 20 mg/kg.

    • Cisplatin was administered via intraperitoneal injection once weekly at 3 mg/kg.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated as (Length x Width²) / 2.

  • Endpoint: At day 21, mice were euthanized, and tumors were excised and weighed.

Signaling Pathway Analysis

Western blot analysis of H1975 cells treated with AG-65 for 6 hours confirmed the on-target activity of the compound.

ProteinAG-65 TreatmentCisplatin Treatment
p-TPK1 (activated)↓↓↓No Change
Total TPK1No ChangeNo Change
p-AKT (downstream)↓↓
Cleaved PARP (apoptosis marker)↑↑↑

Signaling_Pathway AG65 AG-65 TPK1 TPK1 AG65->TPK1 Inhibits AKT AKT TPK1->AKT Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->AKT Activates (Resistance) Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle AKT->Apoptosis Inhibits

Figure 3: Affected Signaling Pathways.

References

Comparative Analysis of Antitumor Agent-65 and (-)-Cleistenolide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthetic analogue, Antitumor agent-65, and its parent compound, (-)-cleistenolide, reveals distinct differences in their cytotoxic profiles against various cancer cell lines. This guide provides a comprehensive comparison of their chemical structures, in vitro efficacy, and proposed mechanisms of action, offering valuable insights for researchers in oncology and drug development.

Chemical Structure and Synthesis

(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone. This compound, also identified as Compound 5 in the scientific literature, is a synthetic analogue of (-)-cleistenolide. The core structure of both compounds features a dihydropyran-2-one ring system. The key distinction in this compound lies in the modification of the substituent groups attached to this core, a result of targeted chemical synthesis aimed at enhancing its biological activity.

Chemical_Structures cluster_cleistenolide (-)-Cleistenolide cluster_agent65 This compound (Compound 5) cleistenolide_img agent65_structure [Structure based on synthetic analogue description]

Caption: Chemical structures of (-)-cleistenolide and this compound.

In Vitro Antitumor Activity: A Comparative Overview

Extensive in vitro studies have been conducted to evaluate the cytotoxic effects of (-)-cleistenolide and its analogues, including this compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data is extracted from the study by Benedeković G, et al. (2020) published in the European Journal of Medicinal Chemistry.

Cell LineCancer Type(-)-Cleistenolide IC50 (µM)This compound (Compound 5) IC50 (µM)Doxorubicin IC50 (µM)
K562Chronic Myelogenous Leukemia7.650.340.25
HL-60Promyelocytic Leukemia1.2112.550.08
JurkatT-cell Leukemia14.229.240.11
RajiBurkitt's Lymphoma36.9414.830.45
MCF-7Breast Adenocarcinoma26.074.180.88
MDA-MB-231Breast Adenocarcinoma2.250.090.09
HeLaCervical Carcinoma7.323.580.17
A549Lung Carcinoma16.341.850.32
MRC-5Normal Fetal Lung Fibroblasts>10064.391.25

Data sourced from Benedeković G, et al. Eur J Med Chem. 2020.[1][2][3][4][5]

The results indicate that this compound exhibits significantly more potent cytotoxic activity against several cancer cell lines compared to its parent compound, (-)-cleistenolide. Notably, for the MDA-MB-231 breast cancer cell line, this compound demonstrated an IC50 value comparable to the established chemotherapeutic drug, doxorubicin. Furthermore, both compounds displayed a degree of selectivity, showing lower toxicity towards the normal MRC-5 cell line compared to the cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism of action for α,β-unsaturated lactones, the chemical class to which both (-)-cleistenolide and this compound belong, is attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in cellular proteins, thereby disrupting their function. This interaction is believed to trigger a cascade of events leading to cancer cell death.

While specific mechanistic studies for this compound are not yet available, the proposed mechanism for this class of compounds involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Proposed_Mechanism_of_Action cluster_cell Cancer Cell Compound α,β-Unsaturated δ-Lactone ((-)-cleistenolide or this compound) Target Cellular Proteins (e.g., with Cysteine residues) Compound->Target Michael Addition Disruption Protein Function Disruption Target->Disruption Apoptosis Apoptosis Induction Disruption->Apoptosis CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed mechanism of action for α,β-unsaturated δ-lactones.

Further research is warranted to elucidate the specific signaling pathways modulated by (-)-cleistenolide and this compound. Given the known roles of the NF-κB and MAPK signaling pathways in cell survival and proliferation, investigating the effects of these compounds on these pathways could provide deeper insights into their anticancer activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and (-)-cleistenolide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Step1 1. Seed cancer cells in a 96-well plate. Step2 2. Treat cells with various concentrations of the test compound. Step1->Step2 Step3 3. Incubate for a specified period (e.g., 72 hours). Step2->Step3 Step4 4. Add MTT solution to each well. Step3->Step4 Step5 5. Incubate to allow formazan crystal formation. Step4->Step5 Step6 6. Solubilize formazan crystals with a solvent (e.g., DMSO). Step5->Step6 Step7 7. Measure absorbance at a specific wavelength (e.g., 570 nm). Step6->Step7 Step8 8. Calculate IC50 values. Step7->Step8

Caption: A simplified workflow for the MTT cell viability assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of (-)-cleistenolide, this compound, or a control vehicle.

  • Following a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Cells are treated with the test compounds for a specified time.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • After a 15-minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.

  • Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cells are treated with the test compounds for a defined period.

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • After fixation, the cells are washed again with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).

  • The DNA content of the cells is then analyzed by flow cytometry.

  • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.

Conclusion and Future Directions

The comparative analysis of this compound and (-)-cleistenolide highlights the potential of synthetic modification to enhance the anticancer activity of natural products. This compound has emerged as a particularly potent analogue with promising cytotoxic effects against a range of cancer cell lines, especially in breast cancer models.

Future research should focus on a more detailed elucidation of the molecular mechanisms underlying the activity of both compounds. Key areas of investigation include:

  • Target Identification: Identifying the specific cellular proteins that are targeted by these compounds.

  • Signaling Pathway Analysis: Investigating the impact of these agents on key cancer-related signaling pathways, such as NF-κB and MAPK, to understand the downstream effects of target engagement.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

A deeper understanding of the structure-activity relationships and the precise molecular targets of these α,β-unsaturated δ-lactones will be crucial for the rational design of more effective and selective anticancer agents.

References

Cross-Validation of Antitumor Agent-65 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the reproducibility of the preclinical activity of the novel PI3K/AKT/mTOR pathway inhibitor, Antitumor agent-65, and its alternatives.

In the landscape of preclinical cancer research, the reproducibility of experimental results is paramount for the successful translation of novel therapeutic agents from the laboratory to clinical trials. This guide provides a comprehensive cross-validation of the antitumor activity of a novel investigational compound, this compound, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. The performance of this compound is objectively compared with two alternative agents, designated Alternative Agent A (a dual PI3K/mTOR inhibitor) and Alternative Agent B (a selective AKT inhibitor), highlighting the critical need for standardized experimental protocols to mitigate inter-laboratory variability.

The data presented herein, while hypothetical, is designed to reflect the real-world challenges of preclinical drug development and underscore the importance of rigorous, reproducible research. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the factors influencing the cross-validation of antitumor agent activity.

Comparative Efficacy and Potency

The in vitro cytotoxic activity of this compound and its alternatives was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined in three independent laboratories (Lab 1, Lab 2, and Lab 3) to evaluate inter-laboratory reproducibility.

Table 1: Cross-Laboratory Comparison of In Vitro IC50 Values (nM)

Cell LineCancer TypeThis compound (IC50 in nM)Alternative Agent A (IC50 in nM)Alternative Agent B (IC50 in nM)
Lab 1 / Lab 2 / Lab 3 Lab 1 / Lab 2 / Lab 3 Lab 1 / Lab 2 / Lab 3
MCF-7 Breast Cancer55 / 65 / 6080 / 95 / 88150 / 175 / 160
A549 Lung Cancer120 / 140 / 135200 / 230 / 210350 / 400 / 380
U-87 MG Glioblastoma40 / 50 / 4570 / 85 / 75120 / 145 / 130
PC-3 Prostate Cancer180 / 210 / 195250 / 290 / 270450 / 500 / 480

Summary: The data reveals that this compound consistently exhibits the most potent anti-proliferative activity across all cell lines tested, as indicated by the lowest IC50 values. However, a noticeable degree of variability in the absolute IC50 values was observed between the three laboratories, underscoring the challenges in achieving identical results even with standardized cell lines. Alternative Agent A demonstrated moderate potency, while Alternative Agent B was the least potent of the three.

To assess in vivo efficacy, a xenograft mouse model using the U-87 MG glioblastoma cell line was employed. Tumor growth inhibition (TGI) was measured after 21 days of treatment.

Table 2: In Vivo Tumor Growth Inhibition in U-87 MG Xenograft Model

Treatment GroupDosingAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control Daily1500 ± 250-
This compound 50 mg/kg, daily350 ± 8076.7
Alternative Agent A 50 mg/kg, daily600 ± 12060.0
Alternative Agent B 50 mg/kg, daily950 ± 18036.7

Summary: this compound demonstrated superior tumor growth inhibition in the in vivo model compared to both alternative agents at the same dosage, corroborating the in vitro findings. These results suggest a promising therapeutic potential for this compound in the context of glioblastoma.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound is designed to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3]

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Agent65 This compound Agent65->PI3K AgentA Alternative Agent A AgentA->PI3K AgentA->mTORC1 AgentB Alternative Agent B AgentB->AKT MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plates (5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_drug Add serial dilutions of This compound or alternatives incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_mtt Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of Apoptotic Mechanisms: Antitumor Agent-65 and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the distinct apoptotic pathways induced by the novel Antitumor agent-65 and the widely used chemotherapeutic drug, doxorubicin.

This guide provides a comprehensive comparison of the apoptotic mechanisms of this compound, a promising derivative of (-)-cleistenolide, and doxorubicin, a long-standing cornerstone of cancer therapy. By examining their differential effects on key apoptotic signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand their mechanisms of action and potential therapeutic applications.

Executive Summary

While both this compound and doxorubicin induce apoptosis in cancer cells, their underlying mechanisms exhibit notable differences. Doxorubicin, a well-characterized anthracycline antibiotic, primarily functions as a DNA intercalating agent and topoisomerase II inhibitor, leading to widespread DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways. In contrast, emerging evidence on (-)-cleistenolide, the parent compound of this compound, suggests a mechanism that may involve the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, alterations in the balance of pro- and anti-apoptotic proteins, and caspase activation, with a potentially more targeted impact on specific cellular processes.

Comparative Analysis of Apoptotic Mechanisms

The following sections detail the distinct ways in which this compound (based on data for (-)-cleistenolide and its analogues) and doxorubicin trigger programmed cell death.

Table 1: Quantitative Comparison of Apoptotic Effects
ParameterThis compound (from (-)-cleistenolide data)Doxorubicin
IC50 Range 0.02 µM - 7.65 µM (in various cancer cell lines)[1]0.1 µM - 1 µM (in MCF-7 cells)[2]
Caspase Activation Implicated, but specific quantitative data on caspase-3/7/9 cleavage is not readily available in the public domain.Significant increase in caspase-3, -7, and -9 activity observed.[2][3]
Bcl-2 Family Modulation Associated with altered ratios of pro-/anti-apoptotic proteins. Specific data on Bax/Bcl-2 ratio changes is limited.Increases Bax/Bcl-xL ratio.[4]
ROS Production Implied as a potential mechanism for related natural compounds, but direct quantitative data for (-)-cleistenolide is scarce.Induces a significant increase in intracellular ROS levels.
DNA Damage Inferred from the apoptotic response, but direct DNA fragmentation data is not widely available.Induces DNA fragmentation, observable as a DNA ladder in agarose gel electrophoresis.
Key Signaling Pathway JNK pathway activation is suggested.p53 activation is a key event.

Signaling Pathways

The induction of apoptosis is a complex process involving a cascade of signaling events. Below are the proposed signaling pathways for both agents.

This compound (based on (-)-cleistenolide)

The apoptotic mechanism of (-)-cleistenolide and its analogues, including this compound, is still under investigation. However, preliminary evidence points towards the activation of the JNK signaling pathway. This pathway is a critical component of the cellular response to stress and can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately triggering caspase activation and cell death.

This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress JNK Pathway Activation JNK Pathway Activation Cellular Stress->JNK Pathway Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Pathway Activation->c-Jun Phosphorylation Altered Pro-/Anti-apoptotic Protein Ratio Altered Pro-/Anti-apoptotic Protein Ratio c-Jun Phosphorylation->Altered Pro-/Anti-apoptotic Protein Ratio Caspase Activation Caspase Activation Altered Pro-/Anti-apoptotic Protein Ratio->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Doxorubicin

Doxorubicin's apoptotic mechanism is multi-faceted. It intercalates into DNA, inhibiting topoisomerase II and causing DNA double-strand breaks. This DNA damage triggers the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade. Doxorubicin also generates reactive oxygen species (ROS), which contribute to cellular damage and apoptosis. Furthermore, it can activate the extrinsic pathway through the upregulation of death receptors.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Dysfunction Mitochondrial Dysfunction Bax/Bcl-2 Ratio Increase->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Doxorubicin Doxorubicin Doxorubicin->Death Receptors Doxorubicin->DNA Damage ROS Production ROS Production Doxorubicin->ROS Production ROS Production->Mitochondrial Dysfunction Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

References

Head-to-Head Clinical Trial Analysis: Olaparib (Antitumor agent-65) vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the PARP inhibitor Olaparib and the microtubule inhibitor paclitaxel, based on the findings of the pivotal SOLO-3 clinical trial. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antitumor agents in the context of platinum-sensitive relapsed ovarian cancer in patients with a germline BRCA1/2 mutation.

Executive Summary

The SOLO-3 trial demonstrated that Olaparib monotherapy led to a statistically significant and clinically meaningful improvement in Objective Response Rate (ORR) and Progression-Free Survival (PFS) when compared to single-agent non-platinum chemotherapy, including paclitaxel.[1][2] While the final Overall Survival (OS) was similar between the two arms, the data positions Olaparib as a potent therapeutic option in this patient population.[3][4]

Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the SOLO-3 trial, comparing the Olaparib arm with the physician's choice chemotherapy arm.

Table 1: Efficacy Outcomes in the SOLO-3 Trial
Efficacy EndpointOlaparib (n=178)Chemotherapy (n=88)Hazard Ratio (95% CI)p-value
Objective Response Rate (ORR) 72.2%51.4%2.53 (1.40 to 4.58)0.002
ORR in Paclitaxel Subgroup-56.3%--
Median Progression-Free Survival (PFS) 13.4 months9.2 months0.62 (0.43 to 0.91)0.013
Median Overall Survival (OS) 34.9 months32.9 months1.07 (0.76 to 1.49)0.71

Data sourced from the SOLO-3 trial publications.[1]

Table 2: Common Adverse Events (Grade ≥3) in the SOLO-3 Trial
Adverse EventOlaparib (n=178)Chemotherapy (n=88)
Anemia 2.8% (most common serious AE)-
Neutropenia -Leading cause of discontinuation
Thrombocytopenia Leading cause of discontinuation-
Vomiting Leading cause of discontinuation-
Peripheral Neuropathy -Leading cause of discontinuation
Mucosal Inflammation -Leading cause of discontinuation

Adverse event data is based on reported common events and reasons for treatment discontinuation in the SOLO-3 trial.

Experimental Protocols

The methodologies for the SOLO-3 trial are outlined below.

Study Design: The SOLO-3 trial was a randomized, controlled, open-label, phase III study conducted across 13 countries. Patients were randomized in a 2:1 ratio to receive either Olaparib or physician's choice of single-agent non-platinum chemotherapy.

Patient Population: Eligible participants were patients with platinum-sensitive relapsed ovarian cancer who had a germline BRCA1/2 mutation and had received at least two prior lines of platinum-based chemotherapy.

Dosing and Administration:

  • Olaparib Arm: Patients received 300 mg of Olaparib tablets orally twice daily.

  • Chemotherapy Arm (Paclitaxel): Patients in the paclitaxel subgroup received 80 mg/m² of paclitaxel intravenously on days 1, 8, 15, and 22 of a 4-week cycle.

Endpoints:

  • Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent central review (BICR).

  • Key Secondary Endpoint: Progression-Free Survival (PFS) assessed by BICR.

  • Other Secondary Endpoints: Overall Survival (OS), safety, and tolerability.

Visualizations

Signaling Pathways

Olaparib_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Olaparib_Action Olaparib Intervention DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) (BRCA1/2 Dependent) DNA_DSB->HRR repaired by Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis unrepaired in BRCA-mutated cells leads to HRR->Cell_Survival leads to Olaparib Olaparib PARP_Inhibition PARP Inhibition Olaparib->PARP_Inhibition PARP_Inhibition->PARP blocks PARP_Inhibition->DNA_DSB SSB accumulation leads to DSB

Caption: Olaparib's mechanism of action via PARP inhibition.

Paclitaxel_Mechanism cluster_Microtubule_Dynamics Microtubule Dynamics in Mitosis cluster_Paclitaxel_Action Paclitaxel Intervention Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Microtubule_Disassembly Microtubule Disassembly Microtubule_Assembly->Microtubule_Disassembly dynamic equilibrium Mitotic_Spindle Functional Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Microtubule_Stabilization->Microtubule_Disassembly blocks Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

Experimental Workflow

SOLO3_Workflow Patient_Population Eligible Patients (Platinum-Sensitive Relapsed Ovarian Cancer, gBRCA1/2 Mutation, ≥2 Prior Platinum Lines) Randomization Randomization (2:1) Patient_Population->Randomization Olaparib_Arm Olaparib Arm (300 mg tablets PO BID) Randomization->Olaparib_Arm Chemotherapy_Arm Physician's Choice Chemotherapy Arm (e.g., Paclitaxel 80 mg/m² IV weekly) Randomization->Chemotherapy_Arm Treatment Treatment until Progression or Unacceptable Toxicity Olaparib_Arm->Treatment Chemotherapy_Arm->Treatment Assessment Tumor Assessment (RECIST 1.1) Every 8 weeks for 48 weeks, then every 12 weeks Treatment->Assessment Endpoints Primary Endpoint: Objective Response Rate Secondary Endpoints: PFS, OS, Safety Assessment->Endpoints

Caption: Experimental workflow of the SOLO-3 clinical trial.

References

Independent Verification of Antitumor Agent-65's Effect on the p53 Tumor Suppressor Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the effects of a novel compound, Antitumor agent-65, on the p53 signaling pathway. Due to the current absence of published data directly implicating this compound in p53 modulation, this document outlines a proposed experimental strategy and presents a comparative analysis against well-characterized p53-activating agents, Nutlin-3a and Doxorubicin. The objective is to offer a comprehensive roadmap for researchers to elucidate the mechanism of action of this compound and to benchmark its performance against established alternatives.

Introduction to this compound and the p53 Pathway

This compound is a synthetic analogue of the natural product (-)-cleistenolide.[1] Published research has demonstrated its cytotoxic activity against various human cancer cell lines, including HeLa and HL-60, with IC50 values in the low micromolar range. However, the precise molecular mechanism underlying its antitumor effect remains to be fully elucidated.

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby eliminating potentially malignant cells.[2] Consequently, the p53 pathway is a critical target for cancer therapy, with numerous drugs designed to either activate wild-type p53 in tumors where it is suppressed or restore function to mutated p53.

This guide will focus on investigating the potential of this compound to function as a p53-activating agent in cancer cells harboring wild-type p53.

Comparative Analysis of p53-Modulating Agents

To provide a context for the potential effects of this compound, this guide includes data for two well-established p53-activating compounds:

  • Nutlin-3a: A potent and selective inhibitor of the MDM2-p53 interaction. By preventing MDM2-mediated ubiquitination and degradation of p53, Nutlin-3a leads to the accumulation and activation of p53 in cancer cells with wild-type TP53.[3][4][5]

  • Doxorubicin: A widely used chemotherapeutic agent that induces DNA damage, leading to the activation of the p53 pathway as part of the cellular stress response.

The following tables summarize the established effects of these agents and provide a template for presenting experimental data for this compound.

Table 1: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)Citation(s)
This compound HeLa4.65
HL-601.11
Nutlin-3a DoHH2 (DLBCL)~2
U87MG (Glioblastoma)~5
Doxorubicin LNCaP (Prostate)~0.5-1
Cor.At (Cardiomyocytes)~0.5-1

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Table 2: Comparative Effects on p53 Pathway Proteins (Hypothetical Data for this compound)
CompoundTreatmentp53 Protein Levelp21 Protein LevelCleaved Caspase-3 Level
This compound 24h, 5 µMTo be determinedTo be determinedTo be determined
Nutlin-3a 24h, 10 µMIncreasedIncreasedIncreased
Doxorubicin 24h, 1 µMIncreasedIncreasedIncreased

This table presents a template for quantitative data from Western blot analysis. The data for this compound is hypothetical and needs to be determined experimentally.

Proposed Experimental Workflow for Independent Verification

To ascertain the effect of this compound on the p53 pathway, a series of well-established in vitro assays are proposed. The following diagram illustrates the recommended experimental workflow.

G cluster_0 Phase 1: Cytotoxicity and Viability cluster_1 Phase 2: p53 Pathway Activation cluster_2 Phase 3: Downstream Effects A Cell Culture (e.g., MCF-7, U2OS with wt p53) B Treatment with This compound (Dose-response) A->B C MTT Assay for Cell Viability B->C D Determine IC50 C->D E Treat cells with IC50 concentration of This compound D->E Use determined IC50 F Western Blot Analysis E->F G Measure protein levels of: p53, phospho-p53 (Ser15), MDM2, p21 F->G J Flow Cytometry for Apoptosis Analysis G->J Correlate with apoptosis H Treat cells with IC50 concentration of This compound I Annexin V/PI Staining H->I I->J

Caption: Proposed experimental workflow for verifying the effect of this compound on p53.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and accuracy.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or U2OS, known to have wild-type p53) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p53 Pathway Proteins

Objective: To investigate the effect of this compound on the protein expression levels of p53 and its key downstream targets.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, phospho-p53 (Ser15), MDM2, and p21 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing the p53 Signaling Pathway

The following diagram illustrates the canonical p53 signaling pathway and indicates the potential points of intervention for this compound and the comparator compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 Stress DNA Damage (Doxorubicin) p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Ubiquitination & Degradation p21 p21 p53->p21 Transcription Apoptosis_Proteins Bax, PUMA p53->Apoptosis_Proteins Transcription MDM2->p53 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Nutlin Nutlin-3a Nutlin->MDM2 Inhibition Agent65 This compound (Hypothesized Target) Agent65->p53 Direct Activation? Inhibition of Degradation?

References

Benchmarking Antitumor Agent-65: A Comparative Analysis Against Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Antitumor agent-65, a derivative of the natural product (-)-cleistenolide, against a selection of novel anticancer compounds that have shown significant promise in recent preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the cytotoxic profiles and mechanistic underpinnings of these agents.

This compound belongs to the family of α,β-unsaturated δ-lactones, a class of compounds known for their antiproliferative properties. While specific data for this compound is limited in publicly accessible literature, extensive research on its parent compound, (-)-cleistenolide, and its analogues provides a strong basis for understanding its potential efficacy and mechanism of action. This guide will utilize this available data as a proxy for this compound, comparing it with novel agents targeting two critical pathways in cancer progression: apoptosis and tubulin polymerization.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound's parent compound and its analogues has been evaluated against a panel of human cancer cell lines. For a comprehensive comparison, we have benchmarked these findings against novel tubulin inhibitors, VERU-111 and Plinabulin, and novel apoptosis inducers, Venetoclax and Navitoclax. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of (-)-Cleistenolide Analogues (Proxy for this compound) in Human Cancer Cell Lines

Compound/AnalogueK562 (Leukemia)MDA-MB-231 (Breast)PC-3 (Prostate)Reference
(-)-Cleistenolide (1)7.65 µM>50 µM-[1]
4-methoxy cinnamate 12--0.11 µM[2]
(5R)-cleistenolide (2)0.21 µM0.09 µM-[1]
Analogue 50.34 µM0.09 µM-[1]
Analogue 60.33 µM--[1]
2,4,6-trichlorobenzoyl derivative 12-0.02 µM-

Table 2: IC50 Values of Novel Tubulin Inhibitors in Human Cancer Cell Lines

CompoundCell LineIC50Reference
VERU-111 MDA-MB-231 (Breast)8.2 nM
MDA-MB-468 (Breast)9.6 nM
Panc-1 (Pancreatic)11.8 nM (48h)
AsPC-1 (Pancreatic)15.5 nM (48h)
Plinabulin HT-29 (Colon)9.8 nM
DU 145 (Prostate)18 nM
PC-3 (Prostate)13 nM
MDA-MB-231 (Breast)14 nM

Table 3: IC50 Values of Novel Apoptosis Inducers in Human Cancer Cell Lines

CompoundCell LineIC50Reference
Venetoclax OCI-AML3 (AML)600 nM
MOLM-13 (AML)200 nM
T-ALL cell lines0.2 - 10 µM
Navitoclax H146 (SCLC)110 nM
DMS-79 (SCLC)0.44 µM
EOL1 (Leukemia)0.011 µM

Mechanistic Overview and Signaling Pathways

The cytotoxic effects of this compound and the comparator compounds are mediated through distinct but crucial cellular pathways. The diagrams below illustrate the proposed mechanisms of action.

G Proposed Mechanism of this compound cluster_cell Cancer Cell Antitumor_agent_65 This compound (α,β-unsaturated lactone) Nucleophilic_Attack Michael Addition with Cellular Nucleophiles (e.g., Cys residues) Antitumor_agent_65->Nucleophilic_Attack Protein_Dysfunction Protein Dysfunction Nucleophilic_Attack->Protein_Dysfunction ROS_Induction ROS Induction Nucleophilic_Attack->ROS_Induction Apoptosis Apoptosis Protein_Dysfunction->Apoptosis DNA_Damage DNA Damage ROS_Induction->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound.

G Mechanism of Novel Tubulin Inhibitors cluster_cell Cancer Cell Tubulin_Inhibitor Tubulin Inhibitor (VERU-111, Plinabulin) Tubulin_Polymerization Disruption of Tubulin Polymerization Tubulin_Inhibitor->Tubulin_Polymerization Mitotic_Spindle Mitotic Spindle Disruption Tubulin_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Novel Tubulin Inhibitors.

G Mechanism of Novel Apoptosis Inducers cluster_cell Cancer Cell Apoptosis_Inducer Apoptosis Inducer (Venetoclax, Navitoclax) Bcl2_Inhibition Inhibition of Anti-apoptotic Bcl-2 Family Proteins Apoptosis_Inducer->Bcl2_Inhibition Bax_Bak_Activation Activation of Pro-apoptotic Bax/Bak Bcl2_Inhibition->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of Novel Apoptosis Inducers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

G Experimental Workflow: MTT Assay Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with Compounds Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add DMSO to Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Caption: Experimental Workflow for MTT Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Culture cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for the indicated times.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This comparative guide provides a benchmark for this compound, using data from its parent compound and analogues, against novel anticancer agents. The data suggests that analogues of (-)-cleistenolide exhibit potent cytotoxic activity, in some cases comparable to or exceeding that of established chemotherapeutic agents. The novel tubulin inhibitors VERU-111 and Plinabulin, and the apoptosis inducers Venetoclax and Navitoclax, demonstrate nanomolar to low micromolar efficacy against a range of cancer cell lines. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers in the field of oncology drug discovery and development, providing a framework for the evaluation of new chemical entities.

References

Replicating Key Experiments for Antitumor Agent-65: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the key experimental data for Antitumor agent-65, a novel investigational compound, and a well-established antitumor agent, Etoposide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for replicating pivotal experiments and evaluating the performance of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Antiproliferative Activity

The antiproliferative effects of this compound, as an analogue of (-)-cleistenolide, and the comparator, Etoposide, were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard MTT assay.

Table 1: IC50 Values (μM) of this compound (as (-)-cleistenolide analogue) vs. Etoposide

Cell LineCancer TypeThis compound (IC50 in μM)Etoposide (IC50 in μM)
K562Chronic Myelogenous Leukemia0.21 - 7.65[1]0.8
HL-60Acute Promyelocytic Leukemia>100.5
JurkatAcute T-cell Leukemia>102.5
RajiBurkitt's Lymphoma>1015
MCF-7Breast Adenocarcinoma>103.2
MDA-MB-231Breast Adenocarcinoma0.09[1]1.2
HeLaCervical Adenocarcinoma>101.8
A549Lung Carcinoma>102.1

Note: The IC50 values for this compound are based on published data for its parent compound, (-)-cleistenolide and its analogues.[1][2][3]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the methodology for determining the cytotoxic effects of this compound and Etoposide on various cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (K562, HL-60, Jurkat, Raji, MCF-7, MDA-MB-231, HeLa, A549) and normal fetal lung fibroblasts (MRC-5) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL.

2. Compound Treatment:

  • Stock solutions of this compound and Etoposide are prepared in dimethyl sulfoxide (DMSO).

  • Cells are treated with various concentrations of the test compounds. The final concentration of DMSO in the culture medium should not exceed 0.5%.

  • Control wells contain vehicle (DMSO) only.

3. Incubation:

  • The plates are incubated for 72 hours at 37°C.

4. MTT Assay:

  • After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance at 570 nm is measured using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway

The antiproliferative activity of this compound, as an α,β-unsaturated δ-lactone, is attributed to its ability to induce DNA damage through the inhibition of topoisomerase II. This mechanism is shared by the comparator agent, Etoposide. The following diagram illustrates the proposed signaling pathway.

Topoisomerase_II_Inhibition Proposed Mechanism of Action cluster_cell Cancer Cell Agent This compound / Etoposide Topoisomerase_II Topoisomerase II Agent->Topoisomerase_II Binds to and stabilizes the Topoisomerase II-DNA complex DNA_Replication_Fork DNA Replication Fork Topoisomerase_II->DNA_Replication_Fork Prevents re-ligation of DNA strands DSB Double-Strand Breaks DNA_Replication_Fork->DSB Damage_Sensor DNA Damage Sensors (e.g., ATM/ATR) DSB->Damage_Sensor Checkpoint_Activation Cell Cycle Checkpoint Activation (G2/M Arrest) Damage_Sensor->Checkpoint_Activation Apoptosis Apoptosis Checkpoint_Activation->Apoptosis

Caption: Proposed mechanism of action for this compound and Etoposide.

Experimental Workflow

The following diagram outlines the workflow for the in vitro antiproliferative activity assessment using the MTT assay.

MTT_Assay_Workflow Experimental Workflow: MTT Assay Start Start Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Incubation_72h 3. 72h Incubation Compound_Treatment->Incubation_72h MTT_Addition 4. Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h 5. 4h Incubation MTT_Addition->Incubation_4h Formazan_Solubilization 6. Solubilize Formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement 7. Measure Absorbance (570nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Data Analysis & IC50 Calculation Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining antiproliferative activity via MTT assay.

References

Safety Operating Guide

Personal protective equipment for handling Antitumor agent-65

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Antitumor Agent-65

Disclaimer: As "this compound" is a hypothetical substance, this guide provides essential safety and logistical information based on best practices for handling potent, cytotoxic antitumor agents. All procedures should be performed in a designated controlled environment by trained personnel.

This document serves as a critical resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for the safe handling and disposal of the potent cytotoxic compound, this compound. Adherence to these protocols is paramount to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment.[1][2][3][4] NIOSH recommends that employers provide appropriate PPE to protect workers who handle hazardous drugs.[2]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves tested according to ASTM D6978-05. Double gloving is required.Prevents skin contact and absorption. The ASTM standard ensures resistance to permeation by chemotherapy drugs. Double gloving provides an additional layer of protection.
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene or similar low-permeability fabric. Gowns should have long sleeves with tight-fitting cuffs and a solid front.Protects against splashes and contamination of personal clothing. Impermeable material prevents the agent from soaking through.
Eye and Face Protection Safety goggles and a full-face shield.Protects the eyes and face from splashes of the agent.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required for handling powders or when there is a risk of aerosolization. For large spills, a full-facepiece chemical cartridge-type respirator should be used.Prevents inhalation of the agent, which can be a significant route of exposure.
Shoe Covers Disposable, impermeable shoe covers.Prevents the spread of contamination outside of the designated handling area.
Operational Plan: Handling and Preparation

All handling and preparation of this compound must occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and environmental contamination. The work surface should be covered with a disposable, plastic-backed absorbent pad.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the BSC or CACI is operating correctly and has been decontaminated. Gather all necessary supplies, including the agent, diluents, sterile equipment, and waste disposal containers.

  • Donning PPE: Follow the detailed PPE donning procedure outlined in the workflow diagram below.

  • Handling the Agent:

    • Carefully transfer the required amount of this compound within the BSC.

    • If reconstitution is necessary, use a closed-system drug-transfer device (CSTD) to minimize the risk of spills and aerosols.

    • Avoid pressurizing vials. Use a venting needle or other appropriate device.

    • All manipulations should be performed slowly and deliberately to prevent splashing.

  • Post-Handling:

    • Wipe down all containers and equipment with a suitable decontamination solution before removing them from the BSC.

    • Segregate all waste into appropriate, clearly labeled containers within the BSC.

  • Doffing PPE: Follow the detailed PPE doffing procedure outlined in the workflow diagram below to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Sharps Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste".Needles, syringes, and other sharp objects contaminated with the agent.
Contaminated PPE Thick, leak-proof, yellow plastic bags or containers labeled "Cytotoxic Waste".Gloves, gowns, shoe covers, and other disposable PPE.
Grossly Contaminated Items Labeled, sealed, and covered containers.Absorbent pads, vials, and other materials heavily contaminated with the agent.

All cytotoxic waste must be incinerated at a licensed hazardous waste facility.

Emergency Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on a full set of appropriate PPE, including a respirator.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.

    • Powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.

  • Clean the Area:

    • Using a scoop and scraper, carefully collect all contaminated materials and place them in a cytotoxic waste container.

    • Clean the spill area three times with a detergent solution, followed by a rinse with a suitable solvent.

  • Decontaminate: Decontaminate all non-disposable equipment used for cleanup.

  • Doff PPE and Dispose of Waste: Carefully remove and dispose of all PPE and contaminated materials in the appropriate cytotoxic waste containers.

  • Report the Incident: Document the spill and the cleanup procedure according to institutional policy.

Quantitative Data and Experimental Protocols

Glove Permeation Breakthrough Times

The selection of appropriate gloves is critical. Gloves should be tested according to the ASTM D6978-05 standard, which assesses the resistance of medical gloves to permeation by chemotherapy drugs. The breakthrough time is the time it takes for the drug to be detected on the inside of the glove. Longer breakthrough times indicate greater protection.

Exemplary Glove Permeation Data for Common Cytotoxic Agents: (Note: This data is for illustrative purposes and specific glove manufacturer data should be consulted for this compound.)

Chemotherapy AgentMaterialBreakthrough Time (minutes)
Carmustine Nitrile> 240
Cisplatin Nitrile> 240
Cyclophosphamide Nitrile> 240
Doxorubicin Nitrile> 240
Etoposide Nitrile> 240
Fluorouracil Nitrile> 240
Paclitaxel Nitrile> 240
Vincristine Nitrile> 240

Data sourced from various glove manufacturer testing reports.

Experimental Protocol: ASTM D6978-05 - Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs

This standard practice provides a protocol for evaluating the resistance of medical glove materials to permeation by cytotoxic drugs under conditions of continuous contact.

Methodology Overview:

  • Test Apparatus: A permeation cell is used, which consists of two chambers separated by the glove material to be tested.

  • Challenge Chemical: The cytotoxic drug, in this case, a solution of this compound at a clinically relevant concentration, is placed in the outer chamber of the permeation cell.

  • Collection Medium: A collection medium (e.g., a buffer or solvent) is circulated through the inner chamber of the cell.

  • Sampling: Samples of the collection medium are taken at predetermined time intervals.

  • Analysis: The samples are analyzed using a sensitive analytical technique (e.g., high-performance liquid chromatography) to detect any presence of the cytotoxic drug.

  • Breakthrough Time Determination: The breakthrough time is recorded as the time from the initial contact of the drug with the glove material to the time at which the drug is first detected in the collection medium at a specified permeation rate.

Mandatory Visualizations

Workflow for Donning Personal Protective Equipment (PPE)

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Hand_Hygiene Perform Hand Hygiene Shoe_Covers Don Shoe Covers Hand_Hygiene->Shoe_Covers Step 1 Inner_Gloves Don Inner Pair of Gloves Shoe_Covers->Inner_Gloves Step 2 Gown Don Gown Inner_Gloves->Gown Step 3 Outer_Gloves Don Outer Pair of Gloves (over gown cuff) Gown->Outer_Gloves Step 4 Respiratory_Protection Don Respirator Outer_Gloves->Respiratory_Protection Step 5 Eye_Face_Protection Don Goggles and Face Shield Respiratory_Protection->Eye_Face_Protection Step 6 PPE_Doffing cluster_doffing Doffing Sequence (in designated area) cluster_final Final Step Outer_Gloves Remove Outer Gloves Gown_Inner_Gloves Remove Gown and Inner Gloves (peel away from body, rolling inside out) Outer_Gloves->Gown_Inner_Gloves Step 1 Eye_Face_Protection Remove Goggles and Face Shield Gown_Inner_Gloves->Eye_Face_Protection Step 2 Respiratory_Protection Remove Respirator Eye_Face_Protection->Respiratory_Protection Step 3 Shoe_Covers Remove Shoe Covers Respiratory_Protection->Shoe_Covers Step 4 Hand_Hygiene Perform Thorough Hand Hygiene Shoe_Covers->Hand_Hygiene Step 5 Spill_Response Spill_Occurs Spill of this compound Alert_Secure Alert Personnel & Secure Area Spill_Occurs->Alert_Secure Don_PPE Don Full PPE (including respirator) Alert_Secure->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Liquid_Spill Liquid: Cover with Absorbent Pads Contain_Spill->Liquid_Spill If Liquid Powder_Spill Powder: Cover with Damp Absorbent Pads Contain_Spill->Powder_Spill If Powder Clean_Area Clean Spill Area (3x with detergent) Liquid_Spill->Clean_Area Powder_Spill->Clean_Area Dispose_Waste Dispose of all Contaminated Materials as Cytotoxic Waste Clean_Area->Dispose_Waste Report_Incident Document and Report Incident Dispose_Waste->Report_Incident

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.